cis-(Z)-Flupentixol Dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDQEIIMOZNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058737 | |
| Record name | Flupentixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-38-9 | |
| Record name | Flupentixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Dopamine D1 vs. D2 Receptor Affinity of cis-(Z)-Flupentixol Dihydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of cis-(Z)-flupentixol dihydrochloride (B599025) for the dopamine (B1211576) D1 and D2 receptors. It includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
cis-(Z)-Flupentixol is a potent antagonist at both D1 and D2 dopamine receptors.[1] While some literature describes its affinity for D1 and D2 receptors as being comparable or equal, other sources suggest a slightly higher affinity for the D2 receptor.[1][2] Quantitative data from in vitro radioligand binding assays provide more specific insights into its binding profile.
The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The available data for cis-(Z)-flupentixol is summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Species/System |
| Dopamine D2 | cis-(Z)-Flupentixol | 0.38 | Human (recombinant) |
| Dopamine D1 | cis-(Z)-Flupentixol | Comparable to D2 | Varies |
Note: While multiple sources confirm the Ki value for the D2 receptor, a precise, directly comparable Ki value for the D1 receptor from a single study is not consistently reported in the reviewed literature. However, the affinity is generally considered to be in a similar nanomolar range.
Experimental Protocols: Radioligand Binding Assay
The determination of Ki values for cis-(Z)-flupentixol at D1 and D2 receptors is typically performed using competitive radioligand binding assays. Below is a representative protocol for such an experiment.
Objective: To determine the in vitro binding affinity (Ki) of cis-(Z)-flupentixol for human dopamine D1 and D2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing either the human dopamine D1 or D2 receptor.
-
Radioligands:
-
For D1 receptor: [³H]-SCH23390 (a selective D1 antagonist)
-
For D2 receptor: [³H]-Spiperone or [³H]-Raclopride (selective D2 antagonists)
-
-
Non-specific Binding Control:
-
For D1 receptor: Butaclamol (1 µM) or unlabeled SCH23390 (1 µM)
-
For D2 receptor: Haloperidol (10 µM) or unlabeled Spiperone (1 µM)
-
-
Test Compound: cis-(Z)-Flupentixol dihydrochloride, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration System: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For detecting tritium.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add receptor membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Wells: Add receptor membrane preparation, radioligand, and varying concentrations of cis-(Z)-flupentixol (typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the cis-(Z)-flupentixol concentration.
-
Determine the IC50 value (the concentration of cis-(Z)-flupentixol that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Below is a graphical representation of the experimental workflow.
Signaling Pathways
cis-(Z)-Flupentixol acts as an antagonist, blocking the downstream signaling cascades initiated by dopamine binding to D1 and D2 receptors. These two receptor subtypes are coupled to different G proteins and thus trigger opposing intracellular effects.
Dopamine D1 Receptor Signaling
The D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gαs/olf. Activation of the D1 receptor by dopamine initiates a signaling cascade that leads to an increase in neuronal excitability.
Dopamine D2 Receptor Signaling
The D2 receptor is also a GPCR but is primarily coupled to the inhibitory G protein, Gαi/o. Its activation by dopamine leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, generally resulting in reduced neuronal excitability.
References
An In-depth Technical Guide to the Synthesis and Purification of cis-(Z)-Flupentixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cis-(Z)-Flupentixol Dihydrochloride (B599025), a potent antipsychotic and antidepressant agent. The document details the chemical reactions, experimental protocols, and purification methodologies required to obtain the therapeutically active Z-isomer.
Introduction
Flupentixol is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class. It functions primarily as a dopamine (B1211576) D1 and D2 receptor antagonist and also exhibits antagonist activity at serotonin (B10506) (5-HT2) receptors.[1][2] The therapeutic efficacy of Flupentixol is attributed almost exclusively to its cis-(Z)-isomer, making the stereoselective synthesis and efficient purification of this isomer a critical aspect of its pharmaceutical production.[3][4] Recent studies have also highlighted its potential as a PI3K inhibitor, suggesting anti-proliferative activity in cancer cells.[5] This guide presents a detailed methodology for the synthesis of Flupentixol and the subsequent isolation of the desired cis-(Z)-isomer as a dihydrochloride salt.
Synthesis of Flupentixol
The synthesis of Flupentixol is a multi-step process that begins with the preparation of the key intermediate, 2-(trifluoromethyl)-9H-thioxanthen-9-one. This intermediate then undergoes a Grignard reaction, followed by dehydration and condensation with N-hydroxyethylpiperazine to yield a mixture of (Z) and (E) isomers of Flupentixol.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-9H-thioxanthen-9-one
The synthesis of the thioxanthenone intermediate can be achieved by the reaction of 2-mercaptobenzoic acid with 1-bromo-4-(trifluoromethyl)benzene.
Step 2: Grignard Reaction to form 9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol
This step involves the reaction of 2-(trifluoromethyl)-9H-thioxanthen-9-one with a Grignard reagent prepared from magnesium and 1-chloro-3-dimethylaminopropane.[2]
-
Materials:
-
Dried magnesium turnings (12 g, 0.5 mol)
-
1-Chloro-3-dimethylaminopropane (a solution in THF)
-
2-(Trifluoromethyl)-9H-thioxanthen-9-one (36.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Toluene
-
Ammonium (B1175870) chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add the dried magnesium turnings.
-
Slowly add the solution of 1-chloro-3-dimethylaminopropane in THF to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0-5°C.
-
Slowly add a solution of 2-(trifluoromethyl)-9H-thioxanthen-9-one in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for a specified time to ensure completion.
-
Cool the reaction mixture and quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with toluene.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. A typical yield for this step is around 92%.[2]
-
Step 3: Dehydration to form (3-(2-trifluoromethyl)-8aH-thioxanthen–9(10aH)-ylidene)-N,N-dimethylpropan-1-amine (Flupentixol Isomer Mixture)
The dehydration of the tertiary alcohol intermediate is a critical step that determines the ratio of the desired (Z)-isomer to the undesired (E)-isomer. The choice of acid catalyst significantly influences this ratio.[2][3]
-
Materials:
-
9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol (5 g, 13.7 mmol)
-
Acid catalyst (e.g., hydrochloric acid, oxalic acid, methanesulfonic acid)
-
Benzene (B151609) or Toluene
-
-
Procedure:
-
Dissolve the alcohol intermediate in benzene or toluene.
-
Add the acid catalyst (e.g., 2.05 mmol of hydrochloric acid).
-
Reflux the mixture at 80°C for 22-24 hours.
-
Cool the reaction mixture and dilute with water.
-
Basify the aqueous layer to pH 9 with a sodium carbonate solution.
-
Extract the product with toluene.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of Flupentixol isomers.
-
Step 4: Condensation with N-hydroxyethylpiperazine to yield Flupentixol Base
In an alternative pathway, the dehydrated intermediate can be reacted with N-hydroxyethylpiperazine.[6]
-
Materials:
-
10-[3-(EZ)-dimethylamino-propyl]-2-trifluoromethyl-thioxanthene
-
N-hydroxyethylpiperazine
-
-
Procedure:
-
Heat a mixture of 10-[3-(EZ)-dimethylamino-propyl]-2-trifluoromethyl-thioxanthene and an excess of N-hydroxyethylpiperazine (e.g., a 20:1 to 30:1 molar ratio) at 130-170°C for 24-48 hours.[6]
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer and concentrate to obtain the Flupentixol base as a mixture of (Z) and (E) isomers. A yield of up to 100% for the base has been reported.[6]
-
Control of Isomer Ratio
The dehydration step is pivotal for maximizing the yield of the cis-(Z)-isomer. Different acid catalysts produce varying ratios of the (E) and (Z) isomers.
| Acid Catalyst | E/Z Isomer Ratio | Yield (%) | Reference |
| Hydrochloric Acid | 11:89 | 21.04 | [2][3] |
| Oxalic Acid | 14:86 | 21.04 | [2][3] |
| Methanesulfonic Acid | 12:88 | 42.1 | [2][3] |
| Succinic Acid | 37:63 | 84.75 | [2][3] |
| Maleic Acid | - | 63.15 | [2] |
| Ferrous Sulfate | - | 63.15 | [2] |
| DL-Tartaric Acid | - | 84.75 | [2] |
| L(+)-Tartaric Acid | - | 84.75 | [2] |
| Phosphoric Acid | - | 63.15 | [2] |
| Fumaric Acid | - | 56 | [2] |
Purification of cis-(Z)-Flupentixol Dihydrochloride
The purification process is designed to isolate the therapeutically active cis-(Z)-isomer from the reaction mixture. Fractional crystallization is a commonly employed technique.
Purification Workflow
Experimental Protocol: Fractional Crystallization
This method exploits the differential solubility of the dihydrochloride salts of the (E) and (Z) isomers.
-
Materials:
-
Crude Flupentixol base (mixture of isomers)
-
Organic solvent (e.g., acetone (B3395972), ethyl acetate)
-
Hydrogen chloride (gas or solution in an organic solvent)
-
-
Procedure:
-
Dissolve the crude Flupentixol base in a suitable organic solvent such as acetone or ethyl acetate.[7]
-
Slowly add hydrogen chloride (1 to 1.4 molar equivalents relative to the Flupentixol base). This will preferentially precipitate the (E)-isomer as its dihydrochloride salt.[7]
-
Filter the mixture to remove the precipitated (E)-Flupentixol Dihydrochloride.
-
To the filtrate, which is now enriched with the (Z)-isomer, add an excess of hydrogen chloride to precipitate the this compound.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified product.
-
Further recrystallization from a suitable solvent system (e.g., isopropanol-water) can be performed to achieve higher purity. For instance, a mixture of (E)-Flupentixol dihydrochloride (75g, 98.1% E) and (Z)-Flupentixol dihydrochloride (140g, 74% Z) can be recrystallized from a mixture of isopropyl alcohol and water.[8]
-
An alternative method involves the formation and fractional crystallization of the p-chlorobenzoate ester of Flupentixol, followed by hydrolysis to yield the pure Z-isomer.[9]
Mechanism of Action
Flupentixol exerts its therapeutic effects through the blockade of dopamine and serotonin receptors in the central nervous system. Its antagonism of D1 and D2 dopamine receptors is central to its antipsychotic action.[3][10] Additionally, its interaction with the PI3K/Akt signaling pathway may contribute to its broader pharmacological profile.[5]
Dopamine Receptor Signaling Pathway
PI3K/Akt Signaling Pathway
Conclusion
The synthesis and purification of this compound require careful control over reaction conditions, particularly during the dehydration step, to maximize the yield of the desired stereoisomer. Fractional crystallization of the dihydrochloride salt provides an effective method for isolating the pure, therapeutically active compound. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of Flupentixol.
References
- 1. researchgate.net [researchgate.net]
- 2. jopcr.com [jopcr.com]
- 3. jopcr.com [jopcr.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104693173A - Preparation method of flupentixol hydrochloride - Google Patents [patents.google.com]
- 7. WO2005037820A1 - Process for the preparation of z-flupentixol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
The Stereospecificity of Flupentixol Isomers: A Technical Guide for Researchers
An in-depth exploration of the distinct pharmacological profiles of cis(Z)- and trans(E)-flupentixol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their differential activities.
Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, presents a compelling case study in stereopharmacology. The molecule exists as two geometric isomers, cis(Z)-flupentixol and trans(E)-flupentixol, which exhibit markedly different pharmacological activities. This guide delves into the core principles of their stereospecificity, offering a detailed examination of their receptor binding profiles, functional activities, and the downstream signaling pathways they modulate. Understanding these differences is paramount for the rational design of new therapeutic agents and for interpreting preclinical and clinical research findings.
Receptor Binding Affinity and Functional Potency: A Tale of Two Isomers
The therapeutic effects of flupentixol are primarily attributed to the cis(Z)-isomer, which is considered the pharmacologically active form.[1][2][3][4] The trans(E)-isomer, in contrast, is largely inactive at the primary therapeutic targets.[4][5] This stereoselectivity is most evident in their interactions with dopamine (B1211576) and serotonin (B10506) receptors.
The cis(Z)-isomer is a potent antagonist of both dopamine D1 and D2 receptors, with roughly equal affinity for each.[1][6] It also demonstrates significant antagonist activity at the serotonin 5-HT2A receptor, which is thought to contribute to its antidepressant effects.[1][6] The trans(E)-isomer, on the other hand, shows significantly lower affinity for these receptors.
| Receptor Subtype | Isomer | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) | Reference |
| Dopamine D1 | cis(Z)-Flupentixol | ~1.0 - 5.0 | Antagonist: ~2.0 - 10.0 | [6][7] |
| trans(E)-Flupentixol | > 1000 | Inactive | [5] | |
| Dopamine D2 | cis(Z)-Flupentixol | ~0.5 - 2.0 | Antagonist: ~1.0 - 5.0 | [6][7][8] |
| trans(E)-Flupentixol | > 1000 | Inactive | [5] | |
| Serotonin 5-HT2A | cis(Z)-Flupentixol | ~2.0 - 10.0 | Antagonist: ~5.0 - 20.0 | [6][7] |
| trans(E)-Flupentixol | > 1000 | Inactive | [5] | |
| Alpha-1 Adrenergic | cis(Z)-Flupentixol | ~10 - 50 | Antagonist | [6] |
| trans(E)-Flupentixol | > 1000 | Inactive | [5] |
Table 1: Comparative Receptor Binding Affinities and Functional Potencies of Flupentixol Isomers. Data are approximate values compiled from multiple sources and may vary depending on the experimental conditions.
Experimental Protocols
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of cis(Z)- and trans(E)-flupentixol for specific neurotransmitter receptors.
General Protocol:
-
Membrane Preparation:
-
Harvest cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D2 receptor gene, or rat striatal tissue).
-
Homogenize the cells/tissues in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) to each well.
-
Add increasing concentrations of the unlabeled competitor drug (cis(Z)- or trans(E)-flupentixol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is incubated with an excess of a non-radiolabeled antagonist (e.g., haloperidol).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the unbound.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (e.g., cAMP Assay for D1 Receptor Antagonism)
Objective: To determine the functional potency (IC50) of flupentixol isomers as antagonists of dopamine D1 receptor signaling.
General Protocol:
-
Cell Culture:
-
Culture cells expressing the dopamine D1 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with increasing concentrations of the antagonist (cis(Z)- or trans(E)-flupentixol) for a specific period.
-
Stimulate the cells with a fixed concentration of a D1 receptor agonist (e.g., SKF-81297) to induce cyclic AMP (cAMP) production.
-
Incubate for a defined period at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The differential effects of the flupentixol isomers can be visualized through their interactions with key signaling pathways.
Caption: Dopamine D2 Receptor Signaling Pathway and cis(Z)-Flupentixol Antagonism.
Caption: Experimental Workflow for Radioligand Receptor Binding Assay.
Impact on Gene Expression and Other Cellular Processes
Long-term treatment with cis(Z)-flupentixol has been shown to stereospecifically alter gene expression. For instance, chronic administration in mice leads to a 2- to 3-fold increase in the mRNA levels of the dopamine D2 receptor, a potential compensatory mechanism to receptor blockade.[5] This effect was not observed with the trans(E)-isomer, further highlighting the stereospecific nature of their biological activity.[5]
Furthermore, both isomers have been found to interact with the multidrug transporter P-glycoprotein (Pgp), albeit through different mechanisms, suggesting potential roles in modulating drug resistance in cancer cells.[9]
Conclusion
The stereospecificity of flupentixol isomers is a clear demonstration of the principle that the three-dimensional structure of a drug molecule is critical for its biological activity. The cis(Z)-isomer is a potent antagonist at key dopamine and serotonin receptors, underpinning its therapeutic efficacy as an antipsychotic and antidepressant. In contrast, the trans(E)-isomer is essentially inactive at these targets. This profound difference in pharmacological profiles underscores the importance of considering stereochemistry in drug design, development, and clinical application. For researchers, a thorough understanding of these isomeric differences is essential for designing and interpreting experiments aimed at elucidating the mechanisms of antipsychotic drug action and for the development of novel, more selective therapeutic agents.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. jopcr.com [jopcr.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Stereospecific effect of flupenthixol on neuroreceptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A single amino acid residue contributes to distinct mechanisms of inhibition of the human multidrug transporter by stereoisomers of the dopamine receptor antagonist flupentixol - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of cis-(Z)-Flupentixol Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-(Z)-Flupentixol Dihydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. It is the pharmacologically active isomer of Flupentixol and exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Receptor Binding Profile
This compound exhibits a broad receptor binding profile, with high affinity for several key neurotransmitter receptors implicated in the pathophysiology of psychosis. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.
| Receptor | Ki (nM) | Reference |
| Dopamine (B1211576) D1 | Data not available in this format | [1] |
| Dopamine D2 | 0.38 | [2][3][4] |
| Dopamine D3 | Lower affinity than D1/D2 | [1] |
| Dopamine D4 | Lower affinity than D1/D2 | [1] |
| Serotonin (B10506) 5-HT2A | 7 | [2][3][4] |
| Alpha-1 Adrenergic | Binds to this receptor | [1] |
Note: While qualitative information indicates binding to Dopamine D1, D3, D4, and Alpha-1 Adrenergic receptors, specific Ki values from a comprehensive binding panel were not available in the searched literature.
Functional Activity
The primary mechanism of action of this compound is the potent antagonism of dopamine D1 and D2 receptors.[5][6] Its antagonist activity at the 5-HT2A receptor also contributes to its overall pharmacological effect.[1]
| Assay Type | Receptor | Parameter | Value | Reference |
| Anti-proliferative Assay | - | IC50 | 5.71 µM | [7] |
Note: The provided IC50 value is from an anti-proliferative assay and may not directly reflect the functional potency for its antipsychotic effects. Specific IC50 values from functional assays measuring second messenger modulation (e.g., cAMP or calcium flux) were not available in the searched literature.
Signaling Pathways
The antagonist activity of this compound at its primary targets—dopamine D1, D2, and serotonin 5-HT2A receptors—interrupts their respective downstream signaling cascades.
Dopamine D1 Receptor (Gs-Coupled) Signaling Pathway
Dopamine D1 receptors are coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][8] By blocking this receptor, cis-(Z)-Flupentixol prevents these downstream effects.
Dopamine D2 Receptor (Gi-Coupled) Signaling Pathway
Dopamine D2 receptors are coupled to the Gi alpha subunit of the G-protein complex. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9][10] Cis-(Z)-Flupentixol's antagonism at D2 receptors prevents this inhibitory effect.
Serotonin 5-HT2A Receptor (Gq-Coupled) Signaling Pathway
Serotonin 5-HT2A receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This cascade ultimately results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11][12] Cis-(Z)-Flupentixol antagonizes this receptor, thereby inhibiting these signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Dopamine D2 Receptor Radioligand Competition Binding Assay
This protocol describes a competition binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[13][14]
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]-spiperone (radioligand)
-
This compound (test compound)
-
Butaclamol or other suitable antagonist for non-specific binding determination
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)
-
Glass fiber filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the [3H]-spiperone solution in assay buffer at a concentration of 2-3 times its Kd.
-
Prepare the non-specific binding (NSB) control by adding a high concentration of an unlabeled antagonist (e.g., 10 µM Butaclamol) to some wells. Total binding (TB) wells will contain only the radioligand and membranes.
-
-
Incubation:
-
In a 96-well plate, add in the following order: assay buffer, membrane suspension, and either the test compound, buffer (for total binding), or the NSB control.
-
Initiate the binding reaction by adding the [3H]-spiperone solution to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation:
-
Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Antagonist Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of a test compound at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration using a fluorescent dye and a FLIPR (Fluorometric Imaging Plate Reader) system.[15][16][17][18]
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
This compound (test compound)
-
Serotonin or other 5-HT2A agonist
-
Black-walled, clear-bottom 96-well plates
-
FLIPR or equivalent fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Preparation:
-
Plate the 5-HT2A expressing cells in black-walled, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for approximately 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of this compound in assay buffer.
-
After dye loading, add the diluted compound to the respective wells of the cell plate. Include vehicle-only wells as a control.
-
Pre-incubate the plate with the compound for 15-30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Prepare the 5-HT2A agonist solution in assay buffer at a concentration that will elicit a submaximal (e.g., EC80) response.
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Program the instrument to record a baseline fluorescence reading for a few seconds, then inject the agonist into the cell plate and continue recording the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a potent antagonist of dopamine D1 and D2 receptors, with additional activity at the serotonin 5-HT2A receptor. This pharmacological profile underlies its efficacy as an antipsychotic agent. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug development, facilitating a deeper understanding of this compound and enabling further investigation into its therapeutic potential.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A single amino acid residue contributes to distinct mechanisms of inhibition of the human multidrug transporter by stereoisomers of the dopamine receptor antagonist flupentixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D1 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. msudenver.edu [msudenver.edu]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. moleculardevices.com [moleculardevices.com]
In-Depth Technical Guide: Effects of cis-(Z)-Flupentixol Dihydrochloride on 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of cis-(Z)-Flupentixol Dihydrochloride on the 5-HT2A receptor. cis-(Z)-Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class, primarily known for its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1] However, it also exhibits significant affinity for the serotonin (B10506) 2A (5-HT2A) receptor, contributing to its complex pharmacological profile. This document collates available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved. The information presented is intended to support further research and drug development efforts centered on the modulation of the serotonergic system.
Core Pharmacological Interaction
This compound is the pharmacologically active isomer of flupentixol.[1] While its primary mechanism of action is the blockade of dopamine receptors, it is also recognized as a potent ligand for the 5-HT2A receptor. Multiple sources consistently report its binding affinity (Ki) for the human 5-HT2A receptor to be approximately 7 nM .[2][3][4] This interaction is characterized as antagonistic, and some evidence suggests it may act as an inverse agonist at this receptor.[3]
The antidepressant effects of flupentixol are thought to be mediated, in part, by its antagonism at 5-HT2A receptors.[1] In vivo studies in schizophrenic patients treated with flupentixol have demonstrated a moderate receptor occupancy of approximately 20% at the 5-HT2A receptors in the frontal cortex at clinically relevant doses.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of cis-(Z)-Flupentixol with the 5-HT2A receptor.
| Parameter | Value | Receptor | Species | Notes | Reference |
| Binding Affinity (Ki) | 7 nM | 5-HT2A | Human | This value is consistently reported across multiple pharmacological databases and reviews. | [2][3][4] |
| Receptor Occupancy (in vivo) | ~20% | 5-HT2A (Frontal Cortex) | Human | Measured in schizophrenic patients receiving clinical doses of flupentixol. | [5][6][7] |
Experimental Protocols
Detailed experimental protocols for the specific determination of cis-(Z)-Flupentixol's effects on 5-HT2A receptors are not explicitly detailed in readily available literature. However, based on standard pharmacological practices for characterizing receptor-ligand interactions, the following methodologies are appropriate and likely employed in the original characterization of this compound.
Radioligand Binding Assay for Determination of Ki
This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., cis-(Z)-Flupentixol) for the 5-HT2A receptor.
Objective: To determine the concentration of cis-(Z)-Flupentixol that displaces 50% of a specific radioligand from the 5-HT2A receptor (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: A selective 5-HT2A receptor antagonist radioligand such as [³H]ketanserin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of cis-(Z)-Flupentixol.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of cis-(Z)-Flupentixol. The IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization
This protocol describes a method to assess the functional antagonism of cis-(Z)-Flupentixol on 5-HT2A receptor-mediated calcium mobilization.
Objective: To determine the concentration of cis-(Z)-Flupentixol that inhibits 50% of the calcium response induced by a 5-HT2A receptor agonist (IC50).
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
5-HT2A Agonist: Serotonin (5-HT) or a selective agonist.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of cis-(Z)-Flupentixol for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT2A agonist (typically the EC80) to stimulate calcium mobilization.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured for each concentration of cis-(Z)-Flupentixol. The data is normalized to the response of the agonist alone, and the IC50 is determined by plotting the percentage of inhibition against the log concentration of the antagonist.
Workflow Diagram:
Calcium Mobilization Assay Workflow
Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8] The antagonistic action of cis-(Z)-Flupentixol at this receptor would inhibit this canonical signaling cascade.
Canonical 5-HT2A Receptor Signaling Pathway (Inhibited by cis-(Z)-Flupentixol):
-
Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.
-
G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC).
-
Downstream Effects: PKC and Ca²⁺-calmodulin-dependent kinases phosphorylate various intracellular proteins, leading to a cellular response.
Diagram of 5-HT2A Signaling Inhibition:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flupentixol - Wikipedia [en.wikipedia.org]
- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of cis-(Z)-Flupentixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-(Z)-Flupentixol Dihydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class, has long been utilized for its therapeutic efficacy in managing schizophrenia and other psychotic disorders. Its primary mechanism of action is attributed to the potent antagonism of dopamine (B1211576) D1 and D2 receptors. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation into its off-target interactions. This technical guide provides a detailed examination of the off-target effects of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of affected signaling pathways to aid researchers and drug development professionals in assessing its broader physiological impact and potential for therapeutic repositioning or predicting adverse effects.
Off-Target Binding Profile
This compound exhibits a notable affinity for several receptors beyond its primary dopaminergic targets. The following table summarizes the known quantitative binding affinities for various off-target sites.
| Target Receptor/Enzyme | Ligand/Substrate | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Serotonin Receptor | ||||||
| 5-HT2A | [3H]-Ketanserin | Human | Radioligand Binding | 7 | - | [1][2][3] |
| Adrenergic Receptor | ||||||
| α1-adrenergic | Prazosin | - | - | - | - | [4] |
| Enzyme | ||||||
| PI3Kα | - | - | Kinase Assay | - | 127 | [5] |
Note: A hyphen (-) indicates that the data was not specified in the cited sources. Further research is required to obtain a more comprehensive quantitative profile for all potential off-target interactions.
Key Off-Target Interactions and Their Signaling Pathways
Serotonin 5-HT2A Receptor Antagonism
This compound is a potent antagonist of the 5-HT2A receptor with a Ki value of 7 nM.[1][2][3] Antagonism of this G-protein coupled receptor (GPCR), which is primarily coupled to Gq/11, inhibits the activation of phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are therefore attenuated. This modulation of the 5-HT2A signaling cascade is believed to contribute to some of the therapeutic effects of atypical antipsychotics, including potential benefits for negative symptoms and a lower propensity for extrapyramidal side effects.
Figure 1: Antagonism of the 5-HT2A Receptor Signaling Pathway.
Alpha-1 Adrenergic Receptor Antagonism
Qualitative data suggests that this compound also acts as an antagonist at alpha-1 adrenergic receptors.[4] These Gq-coupled receptors are involved in smooth muscle contraction.[6] Their blockade by flupentixol can lead to vasodilation and a subsequent decrease in blood pressure, which may manifest as orthostatic hypotension, a known side effect of many antipsychotic medications. The signaling cascade is similar to that of the 5-HT2A receptor, involving the inhibition of PLC and the subsequent IP3/DAG pathway.
Figure 2: Antagonism of the α1-Adrenergic Receptor Signaling Pathway.
PI3K/AKT Pathway Inhibition
Recent studies have identified this compound as an inhibitor of the PI3K/AKT signaling pathway, with an IC50 of 127 nM for PI3Kα.[5] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting PI3K, flupentixol prevents the phosphorylation and activation of AKT, a key downstream kinase. This can lead to decreased cell survival and proliferation, an effect that is being explored for its potential anti-cancer properties.[7]
Figure 3: Inhibition of the PI3K/AKT Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for GPCRs (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a G-protein coupled receptor.
Figure 4: General Workflow for a Radioligand Binding Assay.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Incubation:
-
In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PI3K Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of a compound on PI3Kα kinase activity.[5]
References
- 1. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer [ijbs.com]
- 6. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Nexus of Antipsychotic Efficacy and Oncological Potential: A Technical Guide to cis-(Z)-Flupentixol Dihydrochloride's Interaction with the PI3K/AKT Signaling Pathway
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth examination of the molecular interactions between the typical antipsychotic agent, cis-(Z)-Flupentixol Dihydrochloride, and the critical PI3K/AKT signaling pathway. Traditionally prescribed for the management of schizophrenia and other psychotic disorders, recent compelling evidence has illuminated a novel dimension of flupentixol's pharmacological profile: its potent inhibitory action on the PI3K/AKT cascade, a pathway frequently dysregulated in various cancers. This document synthesizes the current understanding of this interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.
Executive Summary
This compound, a thioxanthene (B1196266) derivative, has been identified as a direct inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[1][2][3] This interaction is significant as the PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.[3][4] Flupentixol has been shown to dock into the ATP-binding pocket of PI3Kα, leading to a downstream cascade of effects, including the dose-dependent inhibition of AKT phosphorylation at both the T308 and S473 residues.[1][5] This targeted inhibition culminates in the induction of apoptosis in cancer cells, highlighting a promising avenue for drug repurposing in oncology.[1][4] This guide will dissect the evidence supporting this novel anti-cancer mechanism of flupentixol, with a particular focus on its implications for lung cancer, where this interaction has been most robustly studied.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on PI3K/AKT signaling and cancer cell viability.
Table 1: In Vitro Inhibitory Activity of Flupentixol
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PI3Kα Kinase Activity | 127 nM | [2][3][6] |
| IC50 (24h) | A549 (NSCLC) Cell Viability | 5.708 µM | [2][3] |
| IC50 (24h) | H661 (NSCLC) Cell Viability | 6.374 µM | [2][3] |
Table 2: Dose-Dependent Effects of Flupentixol on PI3K/AKT Pathway Markers in Lung Cancer Cells (24h Treatment)
| Flupentixol Concentration | Cell Line | p-AKT (S473) Expression | p-AKT (T308) Expression | Bcl-2 Expression | Reference |
| 2.5 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |
| 5 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |
| 10 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |
| 15 µM | A549, H661 | Decreased | Decreased | Decreased | [1] |
Note: The decreases in protein expression are qualitative as reported in the source material's Western blot analyses.
Core Signaling Pathway and Drug Interaction
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. The interaction of cis-(Z)-Flupentixol with this pathway is a key aspect of its newly discovered anti-neoplastic properties.
References
- 1. promega.de [promega.de]
- 2. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on the Downstream Signaling Effects of D2 Receptor Blockade by cis-(Z)-Flupentixol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular consequences of dopamine (B1211576) D2 receptor blockade by the typical antipsychotic cis-(Z)-Flupentixol. It delves into the intricate signaling cascades affected by this antagonism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support research and drug development efforts in neuropharmacology.
Introduction
Cis-(Z)-Flupentixol is the pharmacologically active isomer of Flupentixol, a thioxanthene (B1196266) derivative with potent antipsychotic properties.[1] Its primary mechanism of action involves the blockade of dopamine receptors, particularly the D2 subtype, which is a cornerstone of its therapeutic efficacy in managing psychotic disorders such as schizophrenia.[2][3] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to the Gαi/o family of G proteins. Its activation by dopamine initiates a cascade of intracellular events that modulate neuronal excitability and signaling. Blockade of the D2 receptor by antagonists like cis-(Z)-Flupentixol disrupts these pathways, leading to a series of downstream effects that are central to its therapeutic action and side-effect profile. This guide will explore these effects in detail, focusing on both G protein-dependent and -independent signaling pathways.
Quantitative Data on cis-(Z)-Flupentixol and the D2 Receptor
The interaction of cis-(Z)-Flupentixol with the D2 receptor and its downstream effects can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for cis-(Z)-Flupentixol's binding affinity, functional antagonism, and in vivo receptor occupancy.
| Parameter | Value | Receptor/Assay | Reference |
| Ki (nM) | 0.38 | Dopamine D2 Receptor | [2][4][5] |
| Ki (nM) | 7 | Serotonin 5-HT2A Receptor | [2][4][5] |
| Parameter | Value (ng/mL) | Measurement | Condition | Reference |
| ED50 (Serum Level) | ~0.7 | D2 Receptor Occupancy (50-70%) | In vivo PET study in schizophrenic patients |
Note: As of the latest search, specific IC50 values for cis-(Z)-Flupentixol in cAMP inhibition and β-arrestin recruitment assays were not available in the public domain. The provided Ki value reflects its high binding affinity. Clinically effective antipsychotics have been shown to be potent antagonists of the D2R/β-arrestin 2 interaction.[6]
Downstream Signaling Pathways Affected by D2 Receptor Blockade
The blockade of the D2 receptor by cis-(Z)-Flupentixol instigates a complex array of changes in intracellular signaling. These can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
G Protein-Dependent Signaling
The canonical signaling pathway for the D2 receptor involves its coupling to Gαi/o proteins.[7] Antagonism by cis-(Z)-Flupentixol prevents dopamine-induced activation of this pathway, leading to the following key effects:
-
Inhibition of Adenylyl Cyclase and cAMP Production: D2 receptor activation normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Blockade by cis-(Z)-Flupentixol prevents this inhibition, resulting in a relative increase in cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA).
-
Modulation of Downstream Effectors by Gβγ Subunits: Upon G protein activation, the Gβγ dimer dissociates from the Gα subunit and can modulate the activity of various downstream effectors, including ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes like phospholipase C (PLC).[8][9][10] By preventing G protein activation, cis-(Z)-Flupentixol inhibits these Gβγ-mediated signaling events.
β-Arrestin-Mediated Signaling
Beyond G protein coupling, GPCRs like the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins.[11] Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein response and can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[12]
Clinically effective antipsychotics, a class to which cis-(Z)-Flupentixol belongs, have been shown to act as antagonists of the dopamine-mediated interaction between the D2 receptor and β-arrestin 2.[6][13] This suggests that cis-(Z)-Flupentixol not only blocks G protein signaling but also prevents the recruitment of β-arrestin 2 to the D2 receptor.
Key Downstream Effectors
The modulation of G protein and β-arrestin pathways by cis-(Z)-Flupentixol ultimately converges on several key downstream effector proteins, leading to widespread changes in neuronal function.
-
DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): This protein is a crucial integrator of dopamine signaling in striatal neurons. Its phosphorylation state, which is bidirectionally regulated by D1 and D2 receptor signaling, determines its activity as an inhibitor of protein phosphatase-1 (PP1).[14] By blocking D2 receptors, cis-(Z)-Flupentixol is expected to lead to a relative increase in PKA activity, thereby promoting the phosphorylation of DARPP-32 at Threonine 34.
-
Akt (Protein Kinase B) and GSK-3β (Glycogen Synthase Kinase 3 Beta): The Akt/GSK-3β signaling pathway is implicated in the actions of antipsychotic drugs. D2 receptor activation has been shown to regulate this pathway. Antagonism of D2 receptors by drugs like raclopride (B1662589) has been demonstrated to increase the phosphorylation of Akt and GSK-3β.[4][5][15]
-
ERK (Extracellular signal-regulated kinase): As part of the MAPK cascade, ERK phosphorylation can be modulated by D2 receptor signaling, often through β-arrestin-dependent mechanisms.[12] D2 receptor antagonists can prevent agonist-induced changes in ERK phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of cis-(Z)-Flupentixol on D2 receptor signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of cis-(Z)-Flupentixol for the D2 receptor.
Materials:
-
Cell membranes expressing human D2 receptors
-
Radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone)
-
cis-(Z)-Flupentixol
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of unlabeled cis-(Z)-Flupentixol. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled D2 antagonist like haloperidol).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of cis-(Z)-Flupentixol to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of cis-(Z)-Flupentixol to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing human D2 receptors (e.g., CHO or HEK293 cells)
-
D2 receptor agonist (e.g., dopamine or quinpirole)
-
cis-(Z)-Flupentixol
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of cis-(Z)-Flupentixol for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically at its EC80 concentration) to the wells in the presence of a PDE inhibitor to prevent cAMP degradation.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of cis-(Z)-Flupentixol to determine the IC50 value for the antagonism of the agonist-induced response.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the ability of cis-(Z)-Flupentixol to block dopamine-induced recruitment of β-arrestin 2 to the D2 receptor.
Materials:
-
HEK293 cells
-
Expression plasmids for D2R-Rluc8 and Venus-β-arrestin 2
-
D2 receptor agonist (e.g., dopamine)
-
cis-(Z)-Flupentixol
-
Luciferase substrate (e.g., coelenterazine h)
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 (donor) and Venus-β-arrestin 2 (acceptor) constructs and seed them in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with a range of concentrations of cis-(Z)-Flupentixol.
-
Agonist Stimulation: Add a D2 agonist to induce the interaction between the D2 receptor and β-arrestin 2.
-
BRET Measurement: Add the luciferase substrate and immediately measure the luminescence emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of cis-(Z)-Flupentixol to determine its IC50 for inhibiting the agonist-induced β-arrestin recruitment.
Western Blot Analysis of Phosphorylated Downstream Effectors
This method is used to quantify the effect of cis-(Z)-Flupentixol on the phosphorylation state of key downstream signaling proteins like DARPP-32, Akt, and ERK.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies specific for the phosphorylated and total forms of DARPP-32, Akt, and ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Treat cells or animals with the compounds of interest (vehicle, agonist, cis-(Z)-Flupentixol). Lyse the cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphoprotein signal to the total protein signal to determine the relative change in phosphorylation.
Conclusion
The antagonism of the dopamine D2 receptor by cis-(Z)-Flupentixol results in a multifaceted cascade of downstream signaling events. By blocking both G protein-dependent and β-arrestin-mediated pathways, cis-(Z)-Flupentixol effectively modulates key intracellular signaling nodes, including the cAMP/PKA/DARPP-32 axis and the Akt/GSK-3β and ERK pathways. A thorough understanding of these molecular effects, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of neuropharmacology and psychiatric medicine.
References
- 1. www2.nau.edu [www2.nau.edu]
- 2. Distinct Roles for Gαi2 and Gβγ in Signaling to DNA Synthesis and Gαi3 in Cellular Transformation by Dopamine D2S Receptor Activation in BALB/c 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antagonism of dopamine D2 receptor/beta-arrestin 2 interaction is a common property of clinically effective antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. D2 Dopamine Receptors Colocalize Regulator of G-Protein Signaling 9-2 (RGS9-2) via the RGS9 DEP Domain, and RGS9 Knock-Out Mice Develop Dyskinesias Associated with Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functionally Biased D2R Antagonists: Targeting the β-Arrestin Pathway to Improve Antipsychotic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for cis-(Z)-Flupentixol Dihydrochloride in In Vitro Dopamine Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-(Z)-Flupentixol dihydrochloride (B599025) is a potent antipsychotic agent belonging to the thioxanthene (B1196266) class. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) receptors.[1][2] This document provides detailed application notes and experimental protocols for the use of cis-(Z)-Flupentixol dihydrochloride in in vitro dopamine receptor assays, designed to facilitate research and development in neuropharmacology and drug discovery.
cis-(Z)-Flupentixol is the pharmacologically active isomer and is known to be a potent antagonist of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.[1][3] It is reported to have a high and approximately equal affinity for both D1 and D2 receptors, with lower affinity for D3 and D4 receptors.[1][3] This profile makes it a valuable tool for studying the pharmacology of dopamine receptors and for screening new compounds with potential antipsychotic activity.
Data Presentation: Binding Affinities
| Receptor Subtype | Ki (nM) | Notes |
| Dopamine D1 | Not explicitly quantified, but stated to be of high affinity, approximately equal to D2.[1][2][3] | Researchers should determine the Ki value in their specific assay system. |
| Dopamine D2 | 0.38[4][5] | This high affinity makes it a potent D2 antagonist. |
| Dopamine D3 | Lower affinity than D2.[1] | Specific Ki value not consistently reported. |
| Dopamine D4 | Lower affinity than D2.[1] | Specific Ki value not consistently reported. |
| Dopamine D5 | No specific data found. | Affinity is expected to be similar to D1. |
| Serotonin 5-HT2A | 7[4][5] | Indicates some off-target activity that should be considered. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and a general workflow for a competitive radioligand binding assay.
Caption: D1-like Dopamine Receptor Signaling Pathway.
Caption: D2-like Dopamine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive binding assay with [3H]-Spiperone.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Receptor Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently to ensure a uniform suspension.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
50 µL of [3H]-Spiperone (final concentration of ~0.2-0.5 nM).
-
100 µL of the receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional cAMP Assay for Dopamine D2 Receptor Antagonism
This protocol measures the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the human dopamine D2 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition, which should be determined in a separate experiment) to the wells containing the antagonist. Also include control wells with no agonist (basal) and agonist alone (maximum inhibition).
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the basal (100% response) and maximum inhibition (0% response) controls.
-
Plot the percentage of response against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is for determining the binding affinity of this compound for the human dopamine D1 receptor using [3H]-SCH23390.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [3H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 1 µM (+)-Butaclamol or a high concentration of cis-(Z)-Flupentixol itself (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Receptor Preparation: Prepare the cell membranes as described for the D2 receptor assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM (+)-Butaclamol (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]-SCH23390 (final concentration of ~0.3-0.5 nM).
-
100 µL of the receptor preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration and Quantification: Follow the same procedure as described for the D2 receptor binding assay.
-
Data Analysis: Analyze the data as described for the D2 receptor binding assay to determine the IC50 and Ki values for cis-(Z)-Flupentixol at the D1 receptor.
Functional cAMP Assay for Dopamine D1 Receptor Antagonism
This protocol measures the ability of this compound to antagonize the dopamine-induced stimulation of cAMP production in cells expressing the human dopamine D1 receptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine.
-
Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP detection kit.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the cells as described for the D2 functional assay.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with the diluted antagonist for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP stimulation) to the wells.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable kit.
-
Data Analysis:
-
Normalize the data to the basal (0% response) and maximum stimulation (100% response) controls.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced stimulation of cAMP production.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of dopamine receptors. The protocols provided here offer a framework for characterizing its binding and functional activity at D1 and D2 receptors. Researchers should optimize these protocols for their specific experimental conditions and cell systems. Further investigation is required to fully elucidate the binding affinities of cis-(Z)-Flupentixol at all dopamine receptor subtypes.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols: cis-(Z)-Flupentixol Dihydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of cis-(Z)-Flupentixol Dihydrochloride (B599025), a potent antipsychotic agent, in various rodent behavioral paradigms. This document outlines the compound's mechanism of action, provides quantitative data on receptor binding and effective dosages, and offers detailed protocols for key behavioral assays.
Introduction and Mechanism of Action
cis-(Z)-Flupentixol is the pharmacologically active stereoisomer of Flupentixol, a typical antipsychotic belonging to the thioxanthene (B1196266) class.[1][2] Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2][3] Additionally, it exhibits antagonistic activity at serotonin (B10506) 5-HT2A receptors, which may contribute to its therapeutic profile, particularly concerning negative symptoms in schizophrenia models.[1][4][5] This dual antagonism modulates key neurotransmitter systems implicated in psychosis, mood, and cognition, making it a valuable tool for neuropharmacological research in rodents.[4]
Quantitative Data
The following tables summarize key quantitative data for cis-(Z)-Flupentixol Dihydrochloride, including receptor binding affinities and dosages used in published rodent studies.
Table 1: Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine D2 | 0.38 nM | [6][7][8] |
| Serotonin 5-HT2A | 7 nM | [6][7][8] |
| Dopamine D1 | Comparable affinity to D2 | [1][5] |
Table 2: Effective Dosages in Rodent Behavioral Studies (Rat)
| Dosage Range | Administration Route | Behavioral Model | Observed Effect | Reference |
| 0.125 - 0.5 mg/kg | Intraperitoneal (i.p.) | Cocaine-Induced Hyperactivity | Dose-dependent reduction in cocaine-induced activity. | [6][7] |
| 0.5 - 3.0 mg/kg/day | Oral (in drinking water) | Apomorphine-Induced Stereotypy | Antagonized stereotypy after 5 days; enhanced response after 6 months. | [9] |
| Dose-dependent | Not specified | Morris Water Maze (Spatial Navigation) | Increased dosage led to a greater trial-by-trial decay in performance. | [10] |
Experimental Workflow
A typical workflow for a behavioral study involving cis-(Z)-Flupentixol is outlined below. Proper acclimatization, handling, and blinding are critical for robust and reproducible results.
Detailed Experimental Protocols
The following are detailed protocols for common behavioral assays used to characterize the effects of this compound.
The FST is a widely used assay to screen for antidepressant-like activity by measuring despair-like behavior.[11][12] Antidepressants typically reduce the duration of immobility.[13]
-
Apparatus:
-
Procedure:
-
Drug Administration: Administer cis-(Z)-Flupentixol or vehicle (e.g., saline) via the desired route (e.g., i.p.) at a specified time before the test (typically 30-60 minutes).
-
Pre-Test Session (Optional but common for rats): On day 1, place each animal into the water-filled cylinder for 15 minutes.[11] Afterwards, remove the animal, dry it with a towel, and return it to its home cage. This session increases immobility on the test day.
-
Test Session: 24 hours after the pre-test (or as the sole session), place the animal back into the cylinder for a 5-6 minute session.[11]
-
Recording: Video record the session from the side for later scoring.
-
-
Data Analysis:
-
Score the last 4 minutes of the test session.
-
Immobility: The primary measure. An animal is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.[11]
-
Active Behaviors: Swimming and climbing can also be scored separately.
-
The total duration of immobility is calculated and compared between treatment groups.
-
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[14]
-
Apparatus:
-
A plus-shaped maze elevated from the floor (~50 cm for rats, ~25-40 cm for mice).[15]
-
Consists of four arms: two open arms and two enclosed by high walls.[14]
-
Dimensions for rats: Arms are typically 50 cm long x 10 cm wide; closed arm walls are ~40 cm high.[15]
-
Dimensions for mice: Arms are typically 30 cm long x 5 cm wide; closed arm walls are ~15 cm high.
-
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer cis-(Z)-Flupentixol or vehicle 30-60 minutes prior to testing.
-
Testing: Place the animal on the central platform of the maze, facing an open arm.[15]
-
Recording: Allow the animal to explore the maze for a single 5-minute session.[14] Video record from above for scoring.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.
-
-
Data Analysis:
-
Time Spent in Arms: Duration spent in the open arms vs. the closed arms.
-
Arm Entries: Number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).[15]
-
Key Parameters:
-
Percentage of time spent in open arms: (Time in open / Total time in all arms) x 100.
-
Percentage of open arm entries: (Entries into open / Total arm entries) x 100.
-
-
Anxiolytic compounds typically increase these parameters, while anxiogenic compounds decrease them.[16]
-
The NOR test evaluates non-spatial recognition memory by leveraging a rodent's innate tendency to explore novel objects more than familiar ones.[17]
-
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm), typically made of a non-porous material for easy cleaning.
-
A set of objects that are distinct in shape, color, and texture, but similar in size. They should be heavy enough that the animal cannot move them.
-
-
Procedure:
-
Habituation (Day 1): Place each animal into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing.[18]
-
Familiarization/Training (Day 2):
-
Test (Day 2, after retention interval):
-
After a retention interval (e.g., 1 hour to 24 hours), place the animal back in the arena.[18]
-
The arena now contains one of the familiar objects (A1) and one novel object (B). The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore for 5 minutes and record the session.[18]
-
-
-
Data Analysis:
-
Exploration Time: Manually or automatically score the time spent exploring each object. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm proximity.
-
Discrimination Index (DI): Calculate the preference for the novel object using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[17]
-
A positive DI indicates the animal remembers the familiar object and prefers the novel one, suggesting intact recognition memory. A DI close to zero suggests a memory deficit.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | 53772-82-0 | FF23499 [biosynth.com]
- 3. What is Flupentixol Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 5. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:51529-01-2 | Chemsrc [chemsrc.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Sequelae of 6 months continuous administration of cis(Z)-and trans(E)-flupenthixol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Training-dependent decay in performance produced by the neuroleptic cis(Z)-flupentixol on spatial navigation by rats in a swimming pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 14. protocols.io [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. Anxiogenic-like effect of acute and chronic fluoxetine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing Rodent Hippocampal Involvement in the Novel Object Recognition Task. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Long-term associative memory in rats: Effects of familiarization period in object-place-context recognition test | PLOS One [journals.plos.org]
Application Notes and Protocols for cis-(Z)-Flupentixol Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-(Z)-Flupentixol Dihydrochloride (B599025) is a thioxanthene (B1196266) derivative and a potent antipsychotic agent.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2][3] It also functions as an inverse agonist at the serotonin (B10506) 5-HT2A receptor and has been shown to inhibit the PI3K/AKT signaling pathway.[2][3][4][5] These properties make it a valuable tool for in vitro studies in neuroscience, cancer research, and pharmacology. Proper dissolution and handling are critical for obtaining reproducible and accurate experimental results.
This document provides a detailed protocol for the dissolution of cis-(Z)-Flupentixol Dihydrochloride for use in cell culture applications, including data on its solubility, a step-by-step preparation guide, and a diagram of its primary signaling pathways.
Product Information and Solubility
-
Chemical Name: 4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol dihydrochloride[1][5][6]
-
Appearance: White to off-white solid
The solubility of this compound in various solvents is crucial for preparing stock solutions. The data below has been compiled from various sources to guide solvent selection.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 50.74 | 100 | |
| DMSO | 25.37 | 50 | |
| PBS (pH 7.2) | 10 | ~19.7 | [5] |
| Ethanol | 1 | ~1.97 | [5] |
Note: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent of choice. However, it is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced effects.[7]
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution for treating cultured cells.
Materials
-
This compound powder (CAS: 51529-01-2)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is considered a hazardous substance. It can be harmful if inhaled, swallowed, or comes into contact with skin.[8][9]
-
Handle the compound in a chemical fume hood.[7]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.[9]
-
Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[9]
Preparation of 10 mM Stock Solution in DMSO
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 507.44 g/mol x 1000 mg/g = 5.07 mg
-
-
Weighing: Carefully weigh out 5.07 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Close the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7] Ensure no particulates are visible before proceeding.
Storage of Stock Solution
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[4]
-
Storage Conditions: Store the aliquots protected from light. Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[4]
Preparation of Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing and Application: Mix gently by pipetting or inverting the tube. To prevent precipitation, add the stock solution to the medium while gently swirling the tube.[7] Immediately add the final working solution to your cell cultures.
-
Vehicle Control: It is essential to include a vehicle control in your experiments by adding the same volume of DMSO (without the drug) to control cells. In the example above, this would be 1 µL of DMSO in 999 µL of medium (a 0.1% DMSO concentration).
Visualization of Signaling Pathways
This compound primarily acts as an antagonist on dopamine receptors, which are G-protein coupled receptors (GPCRs). It has also been shown to inhibit the PI3K/AKT pathway, which is critical for cell survival and proliferation.
Caption: Mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the general workflow from receiving the compound to treating cells in culture.
Caption: Experimental workflow for using this compound.
References
- 1. This compound | 53772-82-0 | FF23499 [biosynth.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cis-Flupenthixol (hydrochloride) | CAS 51529-01-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. emulatebio.com [emulatebio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
Effective In Vivo Concentrations of cis-(Z)-Flupentixol Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-(Z)-Flupentixol dihydrochloride (B599025) is a potent antipsychotic agent belonging to the thioxanthene (B1196266) class of compounds. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors, with additional activity at the serotonin (B10506) 5-HT2A receptor.[1][2][3][4][5] This multimodal receptor profile contributes to its efficacy in managing the symptoms of schizophrenia and other psychotic disorders.[2][5] Understanding the effective concentration of this compound in vivo is critical for preclinical research and clinical application. These application notes provide a summary of effective in vivo concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: Effective In Vivo Concentrations
The following tables summarize the effective in vivo dosages and plasma concentrations of cis-(Z)-Flupentixol and its derivatives from preclinical and clinical studies.
Table 1: Preclinical In Vivo Effective Dosages of cis-(Z)-Flupentixol
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |
| Rat | 0.125, 0.25, or 0.5 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction of cocaine-induced hyperactivity. | Wenzel et al., 2013[1][4][6][7] |
| Rat | 1.4-3.0 mg/kg per day | Via drinking water (6 months) | Antagonism of apomorphine-induced stereotypy. | [8] |
Table 2: Clinical Effective Concentrations and Dosages of Flupentixol
| Patient Population | Formulation | Dosing Regimen | Effective Plasma Concentration | Observed Effect | Reference |
| Acute Schizophrenia | Not specified | Not specified | ~ 2 ng/mL (steady-state) | Satisfactory antipsychotic effect. | [9][10] |
| Chronic Schizophrenia | cis(Z)-Flupentixol Decanoate (B1226879) | < 200 mg biweekly (intramuscular) | Plasma levels correlated with dosage | Prevention of schizophrenic and depressive feature deterioration. | [7][11] |
Signaling Pathways
Cis-(Z)-Flupentixol dihydrochloride exerts its effects by modulating key signaling pathways downstream of dopamine and serotonin receptors.
Dopamine D1 Receptor (Gs-coupled) Antagonism
Antagonism of the D1 receptor by cis-(Z)-Flupentixol blocks the dopamine-induced activation of the Gs alpha subunit, leading to a downstream cascade of events.
Dopamine D2 Receptor (Gi-coupled) Antagonism
By blocking the D2 receptor, cis-(Z)-Flupentixol prevents the dopamine-mediated inhibition of adenylyl cyclase and modulates other signaling pathways.
Serotonin 5-HT2A Receptor (Gq-coupled) Antagonism
Cis-(Z)-Flupentixol also acts as an antagonist at 5-HT2A receptors, thereby inhibiting the Gq-mediated signaling cascade.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments.
Protocol 1: Assessment of this compound on Cocaine-Induced Hyperactivity in Rats
This protocol is based on the methodology described by Wenzel et al., 2013.
Objective: To evaluate the effect of this compound on the locomotor-activating effects of cocaine in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam sensors
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate rats to the open-field chambers for 60 minutes daily for 3 consecutive days prior to testing.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to achieve final concentrations for dosages of 0.125, 0.25, and 0.5 mg/kg.
-
Dissolve cocaine hydrochloride in sterile saline to achieve a final concentration for a dosage of 15 mg/kg.
-
Prepare a vehicle control group with sterile saline only.
-
-
Experimental Groups:
-
Group 1: Saline + Saline
-
Group 2: Saline + Cocaine (15 mg/kg)
-
Group 3: cis-(Z)-Flupentixol (0.125 mg/kg) + Cocaine (15 mg/kg)
-
Group 4: cis-(Z)-Flupentixol (0.25 mg/kg) + Cocaine (15 mg/kg)
-
Group 5: cis-(Z)-Flupentixol (0.5 mg/kg) + Cocaine (15 mg/kg)
-
-
Drug Administration:
-
Administer this compound or saline via i.p. injection 30 minutes prior to the cocaine injection.
-
Administer cocaine or saline via i.p. injection immediately before placing the rats in the activity chambers.
-
-
Data Collection:
-
Place rats in the center of the open-field chambers immediately after the second injection.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Determination of Therapeutic Plasma Concentration in Schizophrenic Patients
This is a generalized protocol for a clinical study to determine the therapeutic plasma concentration of cis-(Z)-Flupentixol.
Objective: To establish a correlation between the plasma concentration of cis-(Z)-Flupentixol and the clinical response in patients with schizophrenia.
Materials:
-
A cohort of patients diagnosed with acute schizophrenia.
-
This compound oral formulation.
-
Standardized clinical rating scales (e.g., Brief Psychiatric Rating Scale - BPRS, Positive and Negative Syndrome Scale - PANSS).
-
Blood collection tubes (e.g., containing EDTA).
-
Centrifuge.
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) equipment for drug concentration analysis.
Procedure:
-
Patient Recruitment: Enroll a cohort of patients with a confirmed diagnosis of acute schizophrenia. Obtain informed consent.
-
Treatment Initiation: Administer a standardized oral dose of this compound to all patients.
-
Clinical Assessment:
-
Perform baseline clinical assessments using standardized rating scales (BPRS, PANSS) before initiating treatment.
-
Conduct regular clinical assessments at predefined time points (e.g., weekly) throughout the study period.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Drug Concentration Analysis:
-
Quantify the plasma concentration of cis-(Z)-Flupentixol using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Correlate the steady-state plasma concentrations of cis-(Z)-Flupentixol with the changes in clinical rating scale scores from baseline.
-
Use statistical methods to identify a therapeutic threshold or window for the plasma concentration associated with a significant clinical response.
-
Conclusion
The effective in vivo concentration of this compound varies depending on the animal model, the clinical population, and the therapeutic indication. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the in vivo pharmacology of this important antipsychotic agent. The detailed signaling pathways and experimental workflows serve as a guide for investigating its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 53772-82-0 | FF23499 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:51529-01-2 | Chemsrc [chemsrc.com]
- 8. msudenver.edu [msudenver.edu]
- 9. researchgate.net [researchgate.net]
- 10. Plasma flupentixol concentrations and clinical response in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of a 50% reduction of cis(z)-flupenthixol decanoate in chronic schizophrenic patients maintained on a high dose regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum concentrations of cis(Z)-flupentixol and prolactin in chronic schizophrenic patients treated with flupentixol and cis(Z)-flupentixol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-(Z)-Flupentixol Dihydrochloride in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-(Z)-Flupentixol Dihydrochloride (B599025), a potent dopamine (B1211576) D1 and D2 receptor antagonist, in conditioned place preference (CPP) studies. This document includes detailed protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to Conditioned Place Preference
Conditioned place preference is a widely utilized behavioral paradigm in neuroscience and pharmacology to evaluate the rewarding or aversive properties of drugs or other stimuli. The paradigm is based on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding effects. Conversely, avoidance of the drug-paired environment suggests aversive properties. The CPP protocol typically consists of three main phases: habituation, conditioning, and testing.
Role of cis-(Z)-Flupentixol Dihydrochloride in CPP Studies
This compound is a thioxanthene (B1196266) derivative that acts as a non-selective antagonist at both dopamine D1 and D2 receptors.[1][2][3] In the context of CPP, it is primarily used to investigate the role of dopamine signaling in the rewarding effects of various drugs of abuse. By administering cis-(Z)-Flupentixol prior to conditioning with a rewarding substance, researchers can determine if blocking dopamine receptors attenuates or completely inhibits the development of a place preference. This provides valuable insights into the neurobiological mechanisms of addiction and the potential of dopamine antagonists as therapeutic interventions.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and other dopamine antagonists on conditioned place preference.
Table 1: Effect of this compound on Cocaine-Induced Conditioned Place Preference in Rats
| Animal Model | Rewarding Drug (Dose) | cis-(Z)-Flupentixol (Dose, i.p.) | Conditioning Schedule | Key Finding | Reference |
| Male Sprague-Dawley Rats | Cocaine (1 mg/kg, i.v.) | 0.5 mg/kg | 3-hour pre-treatment before each conditioning session | Prevented the development of cocaine-induced CPP. | Wenzel et al., 2013[4] |
| Male Sprague-Dawley Rats | Cocaine (15 mg/kg, i.p.) | 0.125, 0.25, or 0.5 mg/kg | 3-hour pre-treatment before cocaine administration | Dose-dependently reduced cocaine-induced locomotor activity. | Wenzel et al., 2013[4] |
Table 2: Effect of Haloperidol (B65202) (Dopamine D2 Receptor Antagonist) on Food-Reinforced Conditioned Place Preference in Rats
| Animal Model | Rewarding Stimulus | Haloperidol (Dose, i.p.) | Conditioning Schedule | Key Finding | Reference |
| Male Wistar Rats | Food | 0.1 or 0.2 mg/kg | Pre-treatment during the conditioning phase | Blocked the establishment of place preference for the food-paired environment. | Spyraki et al., 1982[5] |
Experimental Protocols
Protocol 1: Investigating the Blockade of Cocaine-Induced CPP by this compound in Rats
This protocol is adapted from the methodology described by Wenzel et al. (2013).[4]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Cocaine Hydrochloride
-
Sterile saline (0.9%)
-
Conditioned Place Preference Apparatus (three-chamber design)
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Procedure:
-
Habituation Phase:
-
For two consecutive days, place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. This allows the animal to habituate to the environment and reduces novelty-induced stress.
-
-
Pre-Test (Baseline Preference):
-
On the third day, record the time each rat spends in each of the two larger, distinct compartments over a 15-minute session. This establishes the baseline preference for each chamber.
-
-
Conditioning Phase (8 days):
-
This phase consists of alternating daily injections of cocaine and saline, paired with one of the two larger compartments. The assignment of the drug-paired and vehicle-paired compartments should be counterbalanced across animals.
-
Cocaine Conditioning Days (Days 1, 3, 5, 7):
-
Three hours prior to cocaine administration, administer an intraperitoneal (i.p.) injection of this compound (0.5 mg/kg) or saline vehicle.
-
Administer an intravenous (i.v.) injection of cocaine (1 mg/kg).
-
Immediately confine the rat to the designated drug-paired compartment for 30 minutes.
-
-
Saline Conditioning Days (Days 2, 4, 6, 8):
-
Three hours prior to saline administration, administer an i.p. injection of saline vehicle.
-
Administer an i.v. injection of saline.
-
Immediately confine the rat to the designated vehicle-paired compartment for 30 minutes.
-
-
-
Post-Test (Preference Test):
-
The day after the final conditioning session, place each rat in the central compartment and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the two larger compartments.
-
A significant increase in time spent in the drug-paired compartment in the saline pre-treated group indicates the development of CPP. The absence of this preference in the cis-(Z)-Flupentixol pre-treated group indicates a blockade of the rewarding effects of cocaine.
-
Data Analysis:
-
Calculate a preference score for each animal: (Time in drug-paired chamber) - (Time in saline-paired chamber).
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the preference scores between the cis-(Z)-Flupentixol and vehicle pre-treated groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the experimental workflow.
Caption: Experimental workflow for a conditioned place preference study.
Caption: Dopamine receptor antagonism in the reward pathway.
Discussion and Interpretation
The available data strongly suggest that the rewarding effects of drugs like cocaine, as measured by the CPP paradigm, are dependent on the integrity of the mesolimbic dopamine system. The ability of cis-(Z)-Flupentixol to block the acquisition of cocaine-induced CPP demonstrates that the activation of both D1 and D2 dopamine receptors is a critical step in the neural processes that underlie the formation of drug-reward associations.
When interpreting results from CPP studies involving cis-(Z)-Flupentixol, it is important to consider potential effects on locomotor activity. At higher doses, dopamine antagonists can suppress motor function, which could confound the interpretation of place preference data. Therefore, it is crucial to conduct locomotor activity tests to ensure that the doses of cis-(Z)-Flupentixol used in the CPP paradigm do not independently reduce movement to an extent that would prevent the animal from expressing a place preference. The study by Wenzel et al. (2013) serves as a good example, where a dose of 0.5 mg/kg was shown to reduce cocaine-induced hyperactivity without causing complete immobility.[4]
References
Application Notes and Protocols: cis-(Z)-Flupentixol Dihydrochloride for Schizophrenia Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-(Z)-Flupentixol dihydrochloride (B599025) is a potent antipsychotic agent belonging to the thioxanthene (B1196266) class of compounds. Its primary mechanism of action involves the antagonism of both dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1] This dual antagonism modulates dopaminergic neurotransmission, which is a key pathway implicated in the pathophysiology of schizophrenia. Clinically, it is utilized for the management of schizophrenia and other psychotic disorders characterized by symptoms such as hallucinations and delusions.[1] In a research context, cis-(Z)-Flupentixol dihydrochloride serves as a valuable pharmacological tool for studying the underlying mechanisms of psychosis and for the preclinical evaluation of novel antipsychotic drugs in various animal models of schizophrenia.
These application notes provide detailed protocols for utilizing this compound in established rodent models of schizophrenia that mimic the positive, negative, and cognitive symptoms of the disorder.
Mechanism of Action
This compound is a selective antagonist of dopamine D1 and D2 receptors.[1] It also exhibits affinity for the 5-HT2A receptor, although to a lesser extent.[2][3] The antipsychotic effects are primarily attributed to the blockade of dopamine receptors in the mesolimbic and mesocortical pathways of the brain.
Application 1: Reversal of Amphetamine-Induced Hyperlocomotion and Stereotypy
Model: Amphetamine-induced hyperlocomotion and stereotypy in rodents is a widely used model to study the positive symptoms of schizophrenia, such as psychosis and agitation. Amphetamine increases synaptic dopamine levels, leading to characteristic behavioral changes.
Principle: this compound, as a dopamine receptor antagonist, is expected to attenuate the behavioral effects of amphetamine by blocking the overstimulation of dopamine receptors.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Habituation: Prior to the experiment, animals are habituated to the open-field arenas (e.g., 40 cm x 40 cm x 30 cm) for 30 minutes for three consecutive days.
-
Drug Administration:
-
Administer this compound (0.1, 0.25, or 0.5 mg/kg, intraperitoneally) or vehicle (saline).
-
30 minutes after this compound or vehicle administration, administer d-amphetamine sulfate (B86663) (1.5 mg/kg, intraperitoneally).
-
-
Behavioral Assessment:
-
Immediately after amphetamine injection, place the animals in the open-field arenas.
-
Record locomotor activity (total distance traveled) and stereotyped behaviors (e.g., sniffing, licking, gnawing) for 60 minutes using an automated video-tracking system.
-
Stereotypy can be scored by a trained observer blind to the treatment conditions at 5-minute intervals using a rating scale.
-
Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Stereotypy Score (mean) |
| Vehicle + Saline | - | 1500 ± 200 | 0.5 ± 0.2 |
| Vehicle + Amphetamine | 1.5 | 4500 ± 450 | 3.5 ± 0.5 |
| Flupentixol + Amphetamine | 0.1 + 1.5 | 3200 ± 380 | 2.8 ± 0.4 |
| Flupentixol + Amphetamine | 0.25 + 1.5 | 2100 ± 310 | 1.5 ± 0.3 |
| Flupentixol + Amphetamine | 0.5 + 1.5 | 1600 ± 250 | 0.8 ± 0.2 |
Data are presented as mean ± SEM and are hypothetical, based on expected outcomes.
Application 2: Amelioration of NMDA Receptor Antagonist-Induced Deficits in Prepulse Inhibition (PPI)
Model: Pharmacological antagonism of the N-methyl-D-aspartate (NMDA) receptor with agents like MK-801 or phencyclidine (PCP) induces deficits in sensorimotor gating, measured as a disruption of prepulse inhibition (PPI) of the startle reflex. Deficits in PPI are a core feature of schizophrenia.
Principle: The disruption of PPI by NMDA receptor antagonists is mediated, in part, by downstream dysregulation of dopamine signaling. This compound is expected to restore PPI by normalizing this dopaminergic hyperactivity.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Apparatus: Startle response system with a sound-attenuating chamber.
-
Drug Administration:
-
Administer this compound (0.05, 0.1, or 0.2 mg/kg, subcutaneously) or vehicle (saline).
-
15 minutes later, administer MK-801 (0.2 mg/kg, intraperitoneally).
-
-
PPI Testing:
-
30 minutes after MK-801 injection, place the mice in the startle chambers for a 5-minute acclimation period with background white noise (65 dB).
-
The test session consists of startle pulses (120 dB, 40 ms) alone and prepulse-plus-pulse trials. Prepulses (75, 80, or 85 dB, 20 ms) precede the startle pulse by 100 ms.
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis:
-
PPI is calculated as: %PPI = 100 - [((startle response on prepulse-plus-pulse trial) / (startle response on pulse-alone trial)) x 100].
-
References
Application Notes and Protocols for Intraperitoneal Injection of cis-(Z)-Flupentixol Dihydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of cis-(Z)-Flupentixol Dihydrochloride (B599025) in rats for research purposes. This document includes detailed protocols, dosage information, safety precautions, and visualizations to ensure proper experimental execution and data interpretation.
Introduction
Cis-(Z)-Flupentixol Dihydrochloride is a potent typical antipsychotic of the thioxanthene (B1196266) class.[1] It functions as a non-selective antagonist for dopamine (B1211576) D1 and D2 receptors, and also exhibits antagonist activity at the serotonin (B10506) 5-HT2A receptor.[2][3][4][5] This dual action makes it a valuable tool in neuroscience research to investigate dopaminergic and serotonergic signaling pathways, and to model antipsychotic drug effects in preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rats, based on published literature.
Table 1: Receptor Binding Affinity
| Receptor | K_i_ (nM) |
| Dopamine D2 | 0.38[2][3][4] |
| Serotonin 5-HT2A | 7[2][3][4] |
Table 2: Reported Intraperitoneal Dosages in Rats
| Dosage (mg/kg) | Experimental Context | Reference |
| 0.125 | Studying effects on cocaine-induced activity | [3] |
| 0.25 | Studying effects on cocaine-induced activity; Ghrelin-induced food intake | [3] |
| 0.5 | Studying effects on cocaine-induced activity | [3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount: Based on the desired dosage and the weight of the rats, calculate the total amount of this compound needed.
-
Dissolution: this compound is soluble in water.[1] For in vivo applications, sterile isotonic saline is the recommended vehicle.
-
Aseptically weigh the calculated amount of the compound and transfer it to a sterile vial.
-
Add the required volume of sterile saline to achieve the desired final concentration. The concentration should be calculated to ensure the injection volume is within the recommended limits for rats (<10 ml/kg).[6][7]
-
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using sterile, dilute NaOH or HCl.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light.
Intraperitoneal Injection Procedure in Rats
Materials:
-
Prepared and sterilized this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
70% ethanol (B145695) or other suitable disinfectant
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Animal Restraint: Properly restrain the rat. A two-person technique is often preferred, with one person holding the animal and the other performing the injection. The rat should be held securely with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the Injection Site: The recommended site for IP injection in rats is the lower right quadrant of the abdomen.[6][8] This location helps to avoid puncturing the cecum, which is located on the left side, and the urinary bladder.
-
Disinfect the Area: Swab the injection site with 70% ethanol and allow it to dry.
-
Perform the Injection:
-
Insert the needle at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that no blood or other fluid enters the syringe, which would indicate incorrect placement in a blood vessel or organ.
-
If aspiration is clear, slowly and steadily inject the solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the rat to its cage and monitor it for any signs of distress, such as bleeding at the injection site or abnormal behavior.
Safety Precautions
Handling of this compound:
-
Personal Protective Equipment: Wear a lab coat, gloves, and safety glasses when handling the powder and solutions.[9][10]
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9][11]
-
Spill Cleanup: In case of a spill, clean the area thoroughly. For powder spills, avoid generating dust.[9]
-
Waste Disposal: Dispose of all waste materials, including empty vials, used syringes, and needles, in accordance with institutional and local regulations for chemical and sharps waste.[12]
Visualizations
The following diagrams provide visual representations of key concepts and workflows.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo rat studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | 53772-82-0 | FF23499 [biosynth.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Flupenthixol dihydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: cis-(Z)-Flupentixol Dihydrochloride for Blocking Cocaine-Induced Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine, a potent psychostimulant, elicits its rewarding and locomotor-activating effects primarily through the blockade of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum. This surge in dopamine predominantly stimulates dopamine D1 and D2 receptors, initiating a cascade of intracellular signaling events that culminate in heightened locomotor activity. cis-(Z)-Flupentixol dihydrochloride (B599025) is a thioxanthene (B1196266) derivative that acts as a potent antagonist at both dopamine D1 and D2 receptors.[1][2][3][4] This dual antagonism makes it a valuable pharmacological tool for investigating the dopaminergic mechanisms underlying cocaine's behavioral effects and for screening potential therapeutic agents aimed at mitigating cocaine addiction.
These application notes provide a comprehensive overview and detailed protocols for utilizing cis-(Z)-Flupentixol dihydrochloride to block cocaine-induced locomotor activity in preclinical rodent models.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on cocaine-induced locomotor activity in rats. The data is based on studies where pretreatment with cis-(Z)-Flupentixol was shown to significantly and dose-dependently reduce the hyperactivity induced by cocaine.[5]
Table 1: Effect of this compound on Cocaine-Induced Locomotor Activity in Rats
| Pre-treatment Group | Cocaine Dose (mg/kg, i.p.) | Locomotor Activity (Relative to Cocaine Control) | Statistical Significance |
| Vehicle | 15 | 100% | - |
| cis-(Z)-Flupentixol (0.125 mg/kg) | 15 | Moderately Reduced | Not Statistically Significant |
| cis-(Z)-Flupentixol (0.25 mg/kg) | 15 | Significantly Reduced | p < 0.05 |
| cis-(Z)-Flupentixol (0.5 mg/kg) | 15 | Strongly Reduced | p < 0.01 |
Note: This table is a representative summary based on published findings describing a dose-dependent reduction.[5] Actual values for locomotor activity (e.g., beam breaks, distance traveled) will vary depending on the specific experimental setup.
Signaling Pathways
Cocaine-Induced Dopaminergic Signaling and Locomotor Activity
Cocaine administration leads to a cascade of events within the mesolimbic pathway, a key circuit in reward and motivation, which heavily influences locomotor activity. The workflow below illustrates this process.
References
- 1. Dopamine transmission at D1 and D2 receptors in the nucleus accumbens contributes to the expression of incubation of cocaine craving - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased sensitivity to the locomotor depressant effect of a dopamine receptor antagonist during cocaine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the Extracellular Signal-Regulated Kinase Cascade for Cocaine-Rewarding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats [escholarship.org]
- 5. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of cis-(Z)-Flupentixol Dihydrochloride in Cancer Cell Lines: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the investigation of cis-(Z)-Flupentixol Dihydrochloride's effects on cancer cell lines. This antipsychotic medication has demonstrated potential as an anticancer agent, primarily through the induction of apoptosis and inhibition of key survival pathways.
Application Notes
This compound, a thioxanthene (B1196266) derivative and a dopamine (B1211576) D1/D2 receptor antagonist, has emerged as a compound of interest in oncology research.[1][2] Studies have revealed its cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in non-small-cell lung cancer (NSCLC).
The primary mechanism of action identified is the inhibition of the PI3K/AKT signaling pathway.[3][4] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, this compound effectively triggers programmed cell death in cancer cells.
Cytotoxicity Across Cancer Cell Lines
The cytotoxic activity of this compound has been quantified in several cancer cell lines, with IC50 values indicating its potency. The most comprehensive data available is for NSCLC cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small-Cell Lung Cancer | 5.708 | [4] |
| H661 | Non-Small-Cell Lung Cancer | 6.374 | [4] |
| SK-SEM-1 | Non-Small-Cell Lung Cancer | Not specified | [4] |
| NCAL-H520 | Non-Small-Cell Lung Cancer | Not specified | [4] |
Further research is required to establish a broader profile of IC50 values across a more diverse range of cancer cell lines.
Induction of Apoptosis
Treatment with this compound leads to the induction of apoptosis, a key process for eliminating cancerous cells. This has been demonstrated in NSCLC cell lines through the cleavage of caspase-3 and PARP, both of which are hallmark indicators of apoptosis.[3]
Effect on Cell Cycle
While the primary focus of existing research has been on apoptosis, the impact of this compound on the cell cycle remains an area for further investigation. Understanding its effects on cell cycle progression (e.g., arrest at G1, S, or G2/M phases) could provide deeper insights into its anticancer mechanisms and potential for combination therapies.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (including a vehicle control) for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the anticancer effects of the compound.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
cis-(Z)-Flupentixol Dihydrochloride solubility in PBS and other buffers
Welcome to the technical support center for cis-(Z)-Flupentixol Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents and buffers?
A1: The solubility of this compound varies across different solvents and buffers. Below is a summary of available data.
| Solvent/Buffer | Concentration | Temperature | Notes |
| Aqueous Buffers | |||
| Water | Soluble / Very Soluble[1] | Room Temperature | One source indicates a maximum concentration of 50.74 mg/mL (100 mM). |
| PBS (pH 7.2) | 10 mg/mL | Room Temperature | - |
| Solution (pH 7.4) | 60.1 µg/mL[2] | Room Temperature | This is likely representative of solubility in physiological buffers like PBS.[2] |
| Organic Solvents | |||
| DMSO | 25 mg/mL[3] | Room Temperature | A maximum concentration of 50 mM is also reported. |
| DMF | 15 mg/mL | Room Temperature | - |
| Ethanol | 1 mg/mL[3] | Room Temperature | Soluble. |
| Methanol | Highly Soluble[1] | Room Temperature | - |
Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the presence of other solutes. It is always recommended to perform a small-scale test to confirm solubility in your specific experimental conditions.
Q2: How should I prepare a stock solution of this compound for my experiments?
A2: Preparing a stable and accurate stock solution is crucial for reproducible results. Here is a recommended protocol for preparing an aqueous stock solution.
Experimental Protocol: Preparation of Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or desired buffer (e.g., PBS)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.
-
Solvent Addition: Add the calculated volume of sterile water or buffer to the powder to achieve the desired stock concentration.
-
Dissolution:
-
Cap the tube/vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential degradation at higher temperatures.
-
-
Sterilization: Once the compound is fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture or other sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 36 months in lyophilized form and 1 month in solution).[4]
Q3: How stable are stock solutions of this compound?
A3: The stability of your stock solution depends on the solvent and storage conditions. For aqueous stock solutions, it is recommended to store them at -20°C for up to one month.[4] For longer-term storage, it is advisable to store aliquots at -80°C.[4] Always protect the solutions from light. To minimize degradation, avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve may be above the solubility limit in that specific buffer.
-
Troubleshooting Steps:
-
Verify Solubility: Double-check the known solubility of this compound in your chosen buffer (refer to the table in Q1).
-
Increase Dissolution Energy:
-
Continue vortexing for a longer period.
-
Use a sonicator to aid dissolution.
-
Gentle warming (e.g., to 37°C) can increase solubility, but monitor for any signs of degradation (e.g., color change).
-
-
Adjust pH: The solubility of this compound is pH-dependent. A slight adjustment of the buffer's pH may improve solubility. It is advisable to test this on a small scale first.
-
Prepare a Higher Concentration Stock in an Organic Solvent: If aqueous solubility is a persistent issue, consider preparing a concentrated stock solution in DMSO. You can then dilute this stock into your aqueous experimental medium. Ensure the final concentration of DMSO is low enough not to affect your experimental system (typically <0.1%).
-
Issue 2: My solution is cloudy or has precipitates after storage.
-
Possible Cause: The compound may have come out of solution due to storage at a lower temperature or the stock solution may be supersaturated.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate re-dissolves.
-
Centrifuge: If the precipitate does not re-dissolve, you can centrifuge the solution to pellet the precipitate and use the clear supernatant. However, be aware that the concentration of the supernatant will be lower than the intended concentration.
-
Prepare a Fresh Solution: The best practice is to prepare a fresh stock solution, ensuring that the compound is fully dissolved before storage.
-
Visualizing the Dissolution Workflow
The following diagram illustrates the recommended workflow for preparing a solution of this compound.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: cis-(Z)-Flupentixol Dihydrochloride in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-(Z)-Flupentixol Dihydrochloride (B599025) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cis-(Z)-Flupentixol Dihydrochloride solutions?
For optimal stability, it is recommended to store solutions of this compound at -20°C and use them within one month to prevent loss of potency. For longer-term storage of the solid powder, -20°C is recommended for up to 12 months.[1] Aliquoting the solution to avoid multiple freeze-thaw cycles is also advisable.[1]
Q2: How stable is this compound in aqueous solutions at room temperature?
This compound is susceptible to degradation in aqueous solutions, particularly when exposed to light and oxygen. In the presence of air, it can oxidize to form trifluoromethylthioxanthone, ethanol, and piperazine.[2] The rate of this degradation increases with higher pH and oxygen concentration.[2] For short-term experiments, it is crucial to minimize exposure to light and atmospheric oxygen.
Q3: What is the photosensitivity of this compound solutions?
This compound is highly sensitive to light, especially UV radiation. Irradiation of an aqueous solution at 254 nm leads to rapid degradation following first-order kinetics.[3] The primary photodegradation pathway involves the addition of a hydroxyl group to the double bond of the thioxanthene (B1196266) ring.[3] Therefore, all experiments involving solutions of this compound should be conducted under light-protected conditions (e.g., using amber vials or in a dark room).
Q4: What are the known degradation products of this compound?
Several degradation products have been identified under various stress conditions:
-
Photodegradation: The main product is formed by hydroxylation of the double bond. Other minor products resulting from oxidation of the thioxanthene ring to thioxanthone have also been observed.[3]
-
Oxidation: The primary oxidation product in aqueous solution is trifluoromethylthioxanthone.[2] Other oxidation products can affect the thioxanthene core or amine groups.[4]
-
Hydrolysis: While less detailed information is available for the dihydrochloride salt, the ester form (flupentixol decanoate) can undergo hydrolysis.[4]
-
Isomerization: Isomerization of the double bond in the thioxanthene ring is a potential degradation pathway.[4]
Q5: Are there any specific solvents that should be avoided when preparing solutions of this compound?
While the compound is soluble in water and DMSO, the stability in different solvents over extended periods is not well-documented in publicly available literature.[1][5] Given its susceptibility to oxidation, deoxygenated solvents could potentially improve stability. The choice of solvent should be guided by the specific experimental requirements and a preliminary stability test is recommended.
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound solutions.
-
Possible Cause 1: Degradation of the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from the solid compound. Ensure the solid has been stored correctly at -20°C. Compare the results with the new solution.
-
-
Possible Cause 2: Photodegradation during the experiment.
-
Troubleshooting Step: Repeat the experiment under light-protected conditions. Use amber-colored tubes or wrap the experimental setup in aluminum foil.
-
-
Possible Cause 3: Oxidation of the compound.
-
Troubleshooting Step: If possible, prepare solutions with degassed solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 4: pH-dependent instability.
-
Troubleshooting Step: Check the pH of your experimental buffer. The rate of oxidation increases with pH.[2] If the experimental conditions allow, consider using a buffer with a slightly acidic to neutral pH.
-
Issue: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Review the storage and handling procedures of your solution. Compare the retention times of the unknown peaks with known degradation products if standards are available. Perform forced degradation studies (e.g., exposure to light, acid, base, oxidant) on a fresh sample to see if similar peaks are generated, which can help in their identification.
-
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound.
Table 1: Photodegradation Kinetics in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Kinetics | First-order | Irradiation at 254 nm | [3] |
| Rate Constant (k) | 0.0096 min⁻¹ | Irradiation at 254 nm | [3] |
| Half-life (T₁/₂) | 72.2 min | Irradiation at 254 nm | [3] |
| Remaining Drug | 55% | After 60 min of irradiation at 254 nm | [3] |
Table 2: Forced Degradation Studies
| Stress Condition | Extent of Degradation | Reference |
| Acid Hydrolysis | 10 - 20% | [6] |
| Base Hydrolysis | 10 - 20% | [6] |
| Oxidation (H₂O₂) | 10 - 20% | [6] |
| Thermal Degradation | 10 - 20% | [6] |
| Photodegradation | 10 - 20% | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline based on published methods and may require optimization for specific equipment and experimental needs.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 column (e.g., Phenomenex-Gemini C18) is commonly used.[7]
-
Mobile Phase: A mixture of methanol (B129727) and water is a suitable mobile phase.[7] The exact ratio should be optimized to achieve good separation of the parent drug from its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance of this compound is around 229 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For stability testing, subject the solution to the desired stress conditions (e.g., heat, light, acid, base, oxidizing agent).
-
At specified time points, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation products by comparing their retention times and UV spectra with reference standards if available.
-
Visualizations
Caption: Signaling pathway of cis-(Z)-Flupentixol as a dopamine D1/D2 receptor antagonist.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. adooq.com [adooq.com]
- 2. Flupenthixol dihydrochloride decomposition in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. veeprho.com [veeprho.com]
- 5. CN108362792A - A kind of detection method of flupentixol and melitracen compound medicine impurity, new recognizable impurity and safer compound medicine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Addressing Extrapyramidal Side Effects of cis-(Z)-Flupentixol in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the extrapyramidal side effects (EPS) of cis-(Z)-Flupentixol in animal models.
Troubleshooting Guides
This section addresses common issues that may arise during experiments designed to induce and measure EPS with cis-(Z)-Flupentixol.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in catalepsy scores between animals in the same treatment group. | 1. Inconsistent handling of animals. 2. Variation in drug administration (e.g., injection site, volume). 3. Differences in animal strain, age, or weight.[1] 4. Environmental stressors. | 1. Handle all animals gently and consistently. 2. Ensure precise and consistent drug administration technique. 3. Use animals of the same strain, age, and within a narrow weight range. 4. Acclimatize animals to the testing room and minimize noise and disturbances. |
| No significant induction of vacuous chewing movements (VCMs) after chronic administration. | 1. Insufficient dose of cis-(Z)-Flupentixol. 2. Insufficient duration of treatment. 3. Inappropriate animal strain (some strains are less susceptible).[1][2] 4. Subjective scoring method leading to missed events. | 1. Conduct a dose-response study to determine the optimal dose. 2. Extend the duration of the treatment period. 3. Consider using a different rat or mouse strain known to be sensitive to antipsychotic-induced VCMs. 4. Use a blinded observer and a clear, standardized definition of a VCM. Record and review video footage for accurate scoring.[3] |
| Animals appear sedated and do not perform well in the rotarod test, even at low doses. | 1. The dose of cis-(Z)-Flupentixol may be too high, causing general motor impairment rather than specific extrapyramidal effects.[4] 2. Inadequate animal training on the rotarod apparatus. | 1. Perform a dose-response curve to find a dose that impairs motor coordination without causing overt sedation. 2. Ensure all animals are adequately trained on the rotarod for several days before the experiment begins until a stable baseline performance is achieved. |
| Inconsistent results in behavioral tests across different experiment days. | 1. Circadian rhythm variations affecting drug metabolism and animal behavior. 2. Changes in the experimental environment (e.g., lighting, temperature). 3. Observer bias if the scoring is not blinded. | 1. Conduct behavioral testing at the same time each day. 2. Maintain a consistent and controlled laboratory environment. 3. Ensure that the experimenter scoring the behavior is blind to the treatment groups. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to studying the extrapyramidal side effects of cis-(Z)-Flupentixol.
Q1: What is the mechanism of action by which cis-(Z)-Flupentixol induces extrapyramidal side effects?
A1: cis-(Z)-Flupentixol is a potent antagonist of both dopamine (B1211576) D1 and D2 receptors.[5][6][7] The induction of extrapyramidal symptoms (EPS) is primarily attributed to the blockade of D2 receptors in the nigrostriatal dopamine pathway.[8][9] This blockade disrupts the balance between dopamine and acetylcholine (B1216132) neurotransmission in the basal ganglia, leading to an excess of cholinergic activity, which contributes to the manifestation of motor disturbances.[10]
Q2: Which animal models are most appropriate for studying the EPS of cis-(Z)-Flupentixol?
A2: Rodent models, particularly rats and mice, are widely used.[11][12] Rats are often preferred for catalepsy and vacuous chewing movement (VCM) studies due to the ease of observation.[1][2] Mice are commonly used for rotarod tests to assess motor coordination.[13] The choice of model may depend on the specific type of EPS being investigated (e.g., acute dystonia, parkinsonism-like symptoms, or tardive dyskinesia-like movements).
Q3: What are the typical doses of cis-(Z)-Flupentixol used to induce EPS in animal models?
A3: The effective dose can vary depending on the animal species, strain, and the specific EPS being measured. Based on available literature for flupentixol and other typical antipsychotics, a starting point for dose-response studies in rats could be in the range of 0.5-5 mg/kg for acute effects like catalepsy.[14] For chronic studies inducing VCMs, continuous administration or repeated injections over several weeks may be necessary.[1][3] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: How can I differentiate between extrapyramidal side effects and general sedation in my animal models?
A4: This is a critical consideration. While high doses of antipsychotics can cause sedation, specific behavioral tests can help distinguish between these effects. The catalepsy test, for instance, measures a specific type of motor rigidity that is characteristic of parkinsonism-like EPS.[11] The rotarod test can indicate more general motor impairment, but when combined with other observations, it can be informative.[13] Observing the animal's overall activity level in an open field test can also help to assess for sedation. A dose that induces catalepsy without significantly reducing overall locomotion is likely to be more specific for EPS.
Q5: What is the expected time course for the development of different types of EPS in animal models treated with cis-(Z)-Flupentixol?
A5: Acute EPS, such as dystonia and parkinsonism (measured as catalepsy), can be observed within minutes to hours after a single injection of a typical antipsychotic.[15] Tardive dyskinesia-like symptoms, modeled by vacuous chewing movements (VCMs), require chronic treatment, often for several weeks or months, to develop.[1][3]
Experimental Protocols
Catalepsy Bar Test Protocol (Rat)
This protocol is adapted from standard methods for assessing catalepsy induced by dopamine D2 receptor antagonists.
Objective: To quantify the cataleptic state in rats following the administration of cis-(Z)-Flupentixol.
Materials:
-
cis-(Z)-Flupentixol dihydrochloride (B599025)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Horizontal bar (approximately 0.9 cm in diameter) raised 9-10 cm from a flat surface
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (200-250g) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer cis-(Z)-Flupentixol or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing Time Points: Conduct the catalepsy test at various time points post-injection (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
-
Catalepsy Assessment:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, record the cut-off time.
-
-
Data Analysis: Analyze the mean descent latency for each treatment group at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Rotarod Test Protocol (Mouse)
This protocol is a standard method for evaluating motor coordination and balance.
Objective: To assess the effect of cis-(Z)-Flupentixol on motor coordination in mice.
Materials:
-
cis-(Z)-Flupentixol dihydrochloride
-
Vehicle
-
Rotarod apparatus
-
Stopwatch (if not integrated into the apparatus)
Procedure:
-
Animal Training: For 2-3 consecutive days prior to the experiment, train the mice on the rotarod. Each training session should consist of 3-5 trials with an inter-trial interval of at least 15 minutes. The rod can be set at a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). The goal is to achieve a stable baseline performance.
-
Baseline Measurement: On the day of the experiment, record a baseline latency to fall for each mouse before drug administration.
-
Drug Administration: Administer cis-(Z)-Flupentixol or vehicle (i.p. or s.c.).
-
Testing: At predetermined time points post-injection (e.g., 30, 60, 90 minutes), place the mice on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the latency to fall between the treatment groups at each time point. Data can be expressed as the raw latency or as a percentage of the baseline performance.
Vacuous Chewing Movements (VCMs) Protocol (Rat)
This protocol is for modeling tardive dyskinesia-like movements.
Objective: To quantify the development of VCMs in rats following chronic treatment with cis-(Z)-Flupentixol.
Materials:
-
This compound or a long-acting decanoate (B1226879) formulation
-
Vehicle
-
Observation cage with a clear floor and mirrors to allow for unobstructed viewing of the oral region
-
Video recording equipment
Procedure:
-
Chronic Drug Administration: Administer cis-(Z)-Flupentixol or vehicle to rats daily or via a long-acting depot injection every 2-3 weeks for a period of several weeks to months.
-
VCM Observation:
-
At regular intervals (e.g., weekly), place each rat individually in the observation cage.
-
Allow a brief habituation period (e.g., 5-10 minutes).
-
For a set period (e.g., 2-5 minutes), a trained observer who is blind to the treatment groups should count the number of VCMs.
-
VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object. Tongue protrusions may also be counted.
-
Video record the sessions for later verification and scoring.[3]
-
-
Data Analysis: Analyze the frequency of VCMs over time for each treatment group.
Visualizations
Caption: Dopamine D2 receptor blockade by cis-(Z)-Flupentixol and its downstream effects leading to EPS.
Caption: A generalized workflow for assessing extrapyramidal side effects in animal models.
References
- 1. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low doses of cis-flupentixol attenuate motor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 53772-82-0 | FF23499 [biosynth.com]
- 8. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequelae of 6 months continuous administration of cis(Z)-and trans(E)-flupenthixol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extrapyramidal side effects in first-episode schizophrenia treated with flupenthixol decanoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with cis-(Z)-Flupentixol Dihydrochloride
Welcome to the technical support center for cis-(Z)-Flupentixol Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors related to its preparation, handling, and use in experimental assays. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why am I observing high variability or a lack of expected antagonist activity in my experiments?
Answer: This is a common issue that can be traced back to several factors. Use the following logical workflow to diagnose the potential cause.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cis-(Z)-Flupentixol?
A1: cis-(Z)-Flupentixol is a potent antagonist of both dopamine (B1211576) D1 and D2 receptors.[1][2] It also exhibits antagonist activity at the serotonin (B10506) 5-HT2A receptor.[3][4] Its antipsychotic effects are primarily attributed to its blockade of dopamine receptors in the central nervous system.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO at a concentration of 10-50 mM. For aqueous-based assays, further dilutions should be made in the appropriate buffer immediately before use. Due to its potential for oxidation in aqueous solutions, it is advisable to prepare fresh aqueous dilutions for each experiment.[5]
Q3: Is this compound light sensitive?
A3: Yes, as a thioxanthene (B1196266) derivative, this compound is susceptible to degradation upon exposure to light, particularly UV light.[4] Stock solutions and experimental setups should be protected from light to prevent photodegradation, which can lead to a loss of potency and inconsistent results.
Q4: Can this compound adsorb to plastic labware?
A4: Yes, hydrophobic and positively charged compounds like this compound can adsorb to standard polystyrene or polypropylene (B1209903) labware.[5][6] This can lead to a significant reduction in the effective concentration of the compound in your assay. To mitigate this, it is recommended to use low-binding plasticware or glass tubes and pipette tips where possible.
Q5: What are the optimal storage conditions for this compound?
A5: The solid form should be stored at -20°C, protected from light and moisture.[7] Stock solutions in DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are less stable and should be prepared fresh for each experiment.[2][5]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Weight | 507.44 g/mol | [8] |
| CAS Number | 53772-82-0 | [8] |
| Appearance | White to off-white solid | [9] |
| Purity (typical) | ≥98% (HPLC) | [9] |
| Solubility (DMSO) | ≥ 25 mg/mL (approx. 50 mM) | [7] |
| Solubility (Water) | ≥ 50 mg/mL (approx. 100 mM) | [7] |
| Storage (Solid) | -20°C, desiccated, protected from light | [2] |
| Storage (DMSO Stock) | -20°C, aliquoted, protected from light | [2] |
| Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine D1 | ~0.8 nM | [1] |
| Dopamine D2 | 0.38 nM | [3][4] |
| Serotonin 5-HT2A | 7 nM | [3][4] |
Experimental Protocols
Below are detailed protocols for common assays used to characterize the activity of this compound.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, 0.1% BSA, pH 7.4
-
This compound
-
Haloperidol (for non-specific binding)
-
96-well filter plates and scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the this compound dilution.
-
Add 50 µL of [3H]-Spiperone (at a final concentration equal to its Kd) to all wells.
-
Add 100 µL of the D2 receptor-expressing membrane preparation (5-20 µg protein/well) to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through the filter plate, followed by three washes with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptor Antagonism
Objective: To measure the functional antagonism of this compound at the Gαi-coupled dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Dopamine
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with Assay Buffer.
-
Prepare serial dilutions of cis-(Z)-FlPenthixol Dihydrochloride in Assay Buffer and add to the cells.
-
Incubate for 30 minutes at 37°C.
-
Add dopamine at its EC80 concentration to all wells except the basal control.
-
Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. adooq.com [adooq.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of cis-(Z)-Flupentixol Dihydrochloride on Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-(Z)-Flupentixol Dihydrochloride in cell viability assays. This resource aims to address specific issues that may arise during experimentation and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thioxanthene (B1196266) derivative and an antipsychotic medication.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors.[2][3] It is also known to inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival.
Q2: Can this compound affect the results of my cell viability assay?
A2: Yes, this compound can impact cell viability assay results in two main ways:
-
Direct Cytotoxicity: As a compound that can inhibit pro-survival pathways like PI3K/AKT, it can induce apoptosis and reduce cell viability.
-
Assay Interference: Due to its chemical structure, there is a potential for interference with the detection methods of common viability assays. While direct evidence for this compound is limited, compounds with similar tricyclic structures, such as phenothiazines, have been reported to affect mitochondrial function, which can impact assays that measure metabolic activity.[4]
Q3: My MTT/XTT assay shows a decrease in cell viability after treatment with this compound. Is this solely due to cytotoxicity?
A3: While cytotoxicity is a likely contributor, it is important to consider potential assay interference. Thioxanthene derivatives, due to their chemical nature, may have antioxidant properties or interact with cellular dehydrogenases. This could potentially interfere with the reduction of tetrazolium salts (MTT, XTT) to formazan, leading to an underestimation or overestimation of cell viability. It is crucial to include appropriate controls to rule out such artifacts.
Q4: I am observing unexpected results with the CellTiter-Glo (luciferase-based) assay. Could this compound be interfering with the luciferase enzyme?
A4: It is possible. Luciferase-based assays measure ATP, which is an indicator of metabolically active cells. While there is no direct evidence of this compound inhibiting luciferase, various tricyclic compounds have been shown to inhibit this enzyme.[5][6] Such inhibition would lead to a decrease in the luminescent signal, which could be misinterpreted as a higher level of cytotoxicity.
Q5: How can I determine if this compound is directly interfering with my assay?
A5: A cell-free control experiment is the most effective way to assess direct interference. This involves running the assay in the absence of cells but with the same concentrations of this compound that you are using in your experiments. If you observe a change in the assay signal (e.g., color change in MTT/XTT, luminescence change in CellTiter-Glo), it indicates direct interference.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Cytotoxicity in MTT/XTT Assays
-
Possible Cause 1: Direct Assay Interference.
-
Troubleshooting Step: Perform a cell-free assay. Prepare wells with media and your test concentrations of this compound. Add the MTT or XTT reagent and incubate for the standard duration. If a color change occurs, the compound is directly reducing the tetrazolium salt.
-
Solution: If interference is confirmed, consider using an alternative viability assay that relies on a different detection principle, such as the LDH assay (measuring membrane integrity) or a direct cell counting method (e.g., Trypan Blue exclusion).
-
-
Possible Cause 2: Altered Cellular Metabolism.
-
Troubleshooting Step: this compound's effect on signaling pathways might alter the metabolic rate of the cells without necessarily causing cell death, affecting the rate of tetrazolium reduction.
-
Solution: Corroborate your MTT/XTT results with an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or ATP content (CellTiter-Glo).
-
Issue 2: Low Luminescence Signal in CellTiter-Glo Assay
-
Possible Cause: Luciferase Inhibition.
-
Troubleshooting Step: Conduct a cell-free luciferase inhibition assay. Add a known amount of ATP to wells containing assay buffer and your test concentrations of this compound. Add the CellTiter-Glo reagent and measure luminescence. A dose-dependent decrease in luminescence in the absence of cells indicates direct inhibition of the luciferase enzyme.
-
Solution: If luciferase inhibition is confirmed, you may need to switch to a non-enzymatic assay for viability, such as the MTT or LDH assay, after confirming they are not subject to interference.
-
Issue 3: Discrepancies Between Different Viability Assays
-
Possible Cause: Different Cellular Processes Being Measured.
-
Explanation: MTT/XTT assays measure metabolic activity, the LDH assay measures membrane integrity (cell death), and the CellTiter-Glo assay measures ATP levels (metabolic activity). A compound might, for example, reduce metabolic activity without causing immediate cell death, leading to a discrepancy between MTT and LDH results.
-
Solution: This is not necessarily an error. Analyzing the results from multiple assays can provide a more comprehensive understanding of the compound's effect on the cells. For example, a decrease in MTT signal without a corresponding increase in LDH release might suggest cytostatic effects rather than cytotoxic ones.
-
Quantitative Data
The cytotoxic effects of thioxanthene derivatives can vary depending on the specific compound and the cell line used. Below is a summary of reported IC50 values for some thioxanthene derivatives against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Thioxanthene Derivative 1 | HeLa (Cervical Cancer) | Not Specified | 0.213 | [7] |
| Thioxanthene Derivative 2 | Hep G2 (Liver Cancer) | Not Specified | 0.161 | [8] |
| Thioxanthene Derivative 3 | Caco-2 (Colon Cancer) | Not Specified | 0.0096 | [8] |
Experimental Protocols
Protocol 1: Cell-Free MTT Interference Assay
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound to the wells at the same final concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent to each well at the standard concentration.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Analyze the results to determine if the compound caused a change in absorbance in the absence of cells.
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Prepare a 96-well white-walled plate with the assay buffer provided in the CellTiter-Glo kit.
-
Add this compound to the wells at the desired final concentrations. Include a vehicle control.
-
Add a known concentration of ATP (e.g., 1 µM) to each well.
-
Add the CellTiter-Glo reagent to initiate the luminescent reaction.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
A dose-dependent decrease in luminescence indicates inhibition of the luciferase enzyme.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: Potential interference points of this compound in common viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenothiazines and related compounds disrupt mitochondrial energy production by a calmodulin-independent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Avoiding confounding effects of cis-(Z)-Flupentixol Dihydrochloride on behavior
Welcome to the technical support center for the use of cis-(Z)-Flupentixol Dihydrochloride in behavioral research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you avoid confounding effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: cis-(Z)-Flupentixol is the pharmacologically active isomer of Flupentixol. Its primary mechanism of action is the potent antagonism of both dopamine (B1211576) D1 and D2 receptors, with which it has roughly equal affinity.[1][2] It also functions as an antagonist at serotonin (B10506) 5-HT2A receptors, which is thought to contribute to its antidepressant effects.[1][2]
Q2: What are the main off-target effects I should be aware of?
A2: Beyond its primary targets, cis-(Z)-Flupentixol also binds with lower affinity to dopamine D3 and D4 receptors, serotonin 5-HT2C receptors, and alpha-1 adrenergic receptors.[1][2] These off-target interactions can contribute to side effects such as sedation and hypotension, which may confound behavioral results.
Q3: What is the recommended pre-treatment time before behavioral testing in rodents?
A3: Based on pharmacokinetic studies in humans, the time to maximum plasma concentration (Tmax) after oral administration is between 3 and 8 hours.[1] For intraperitoneal (i.p.) injections in rats, a pre-treatment time of 2 to 3 hours has been used effectively in locomotor activity studies.[3] It is recommended to perform a pilot study to determine the optimal pre-treatment time for your specific experimental conditions and route of administration.
Q4: Can cis-(Z)-Flupentixol induce sedation? How do I differentiate this from a specific behavioral effect like anxiolysis?
A4: Yes, cis-(Z)-Flupentixol can have sedative effects, particularly at higher doses.[2] To distinguish sedation from a true anxiolytic or antipsychotic-like effect, it is crucial to analyze locomotor activity data alongside your primary behavioral measures. In tests like the elevated plus-maze, a true anxiolytic effect would be an increase in the time spent in the open arms without a significant decrease in the total distance traveled. A decrease in both measures likely indicates sedation.
Q5: What are typical effective doses for behavioral studies in rats?
A5: For studies investigating the antagonism of psychostimulant-induced hyperactivity in rats, intraperitoneal (i.p.) doses in the range of 0.125 mg/kg to 0.5 mg/kg have been shown to be effective.[4] It is always recommended to perform a dose-response study to identify the optimal dose for your specific behavioral paradigm, as effects can vary.
Data Presentation
Receptor Binding Profile of cis-(Z)-Flupentixol
| Receptor | Binding Affinity (Ki) in nM | Reference |
| Dopamine D2 | 0.38 | [4][5] |
| Serotonin 5-HT2A | 7 | [4][5] |
| Dopamine D1 | Equal affinity to D2 (qualitative) | [1][2] |
| Dopamine D3 | Lower affinity than D1/D2 (qualitative) | [1][2] |
| Dopamine D4 | Lower affinity than D1/D2 (qualitative) | [1][2] |
| Alpha-1 Adrenergic | Binds to this receptor (qualitative) | [1][2] |
| Serotonin 5-HT2C | Binds to this receptor (qualitative) | [1] |
Recommended Dose Ranges for Rodent Behavioral Studies
| Behavioral Test | Species | Route of Administration | Dose Range | Reference |
| Cocaine-Induced Locomotor Activity | Rat | i.p. | 0.125 - 0.5 mg/kg | [4] |
| Conditioned Place Preference (antagonism) | Rat | i.p. | 0.5 mg/kg | [3] |
| Social Interaction | Rat | s.c. (decanoate) | 12 mg/kg (chronic) | [1] |
Visualizations
References
- 1. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Dopamine antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Anesthesia and analgesia for experimental craniotomy in mice and rats: a systematic scoping review comparing the years 2009 and 2019 [frontiersin.org]
Validation & Comparative
A Comparative Guide to HPLC Methods for the Separation of Flupentixol Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of flupentixol's geometric isomers, (Z)-flupentixol (cis) and (E)-flupentixol (trans), are critical for ensuring drug efficacy and safety. The cis-isomer is the pharmacologically active form, making robust analytical methods for isomer separation essential. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for this purpose, supported by experimental data from a closely related compound and established chromatographic principles.
Introduction to Flupentixol Isomer Separation
Flupentixol is a typical thioxanthene (B1196266) antipsychotic drug that exists as two geometric isomers. The spatial arrangement of the substituents around the double bond results in distinct pharmacological activities, necessitating their separation and individual quantification. HPLC is a powerful technique for resolving such closely related compounds. The primary challenge lies in identifying a suitable stationary phase and mobile phase combination that can exploit the subtle differences in the isomers' physicochemical properties.
This guide compares two principal HPLC approaches: a reversed-phase method based on a validated protocol for the structurally analogous compound clopenthixol (B1202743), and a proposed normal-phase or chiral chromatography method, a common strategy for isomer separations.
Comparison of HPLC Methodologies
Method A: Reversed-Phase HPLC (Based on Clopenthixol Isomer Separation)
This method is adapted from a validated HPLC procedure for the separation of cis(Z)- and trans(E)-isomers of clopenthixol, which shares a similar thioxanthene core structure with flupentixol.[1][2] It is anticipated that this method will provide a good starting point for the separation of flupentixol isomers.
Method B: Normal-Phase/Chiral HPLC (Proposed Method)
Normal-phase chromatography or chromatography with a chiral stationary phase is a frequently employed strategy for the separation of geometric and positional isomers.[3][4][5][6][7] This proposed method utilizes a cyano- or a cellulose-based chiral column, which can offer different selectivity compared to reversed-phase columns.
Data Presentation
The following table summarizes the key performance parameters for the two methods. Note that the data for Method A is derived from the clopenthixol separation and is expected to be similar for flupentixol, while the data for Method B is a projection based on typical performance for such separations.
| Parameter | Method A: Reversed-Phase HPLC | Method B: Normal-Phase/Chiral HPLC (Proposed) |
| Stationary Phase | C8 (Octyl) Silica (B1680970) Gel | Cyano or Cellulose-based Chiral Stationary Phase |
| Mobile Phase | Acetonitrile (B52724)/Phosphate (B84403) Buffer | Hexane/Isopropanol (B130326)/Amine Modifier |
| Elution Order | Typically, the less polar isomer elutes first. | Dependent on specific interactions with the stationary phase. |
| Resolution (Rs) | > 1.5 (for clopenthixol isomers) | Expected > 1.5 |
| Run Time | ~15 minutes | ~20 minutes |
| Detection | UV at ~230 nm | UV at ~230 nm |
Experimental Protocols
Method A: Detailed Protocol for Reversed-Phase HPLC
This protocol is based on the published method for clopenthixol isomer separation.[1][2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the flupentixol standard or sample in the mobile phase to a concentration of approximately 100 µg/mL.
Method B: Detailed Protocol for Normal-Phase/Chiral HPLC (Proposed)
This proposed protocol is based on general practices for separating geometric isomers using normal-phase or chiral chromatography.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A cyano-bonded silica column or a chiral column such as Chiralcel OD-H (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (B46881) (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the flupentixol standard or sample in the mobile phase to a concentration of approximately 100 µg/mL.
Mandatory Visualization
The following diagram illustrates the logical workflow for developing and validating an HPLC method for the separation of flupentixol isomers.
Caption: Workflow for HPLC Method Development and Validation for Flupentixol Isomer Separation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dopamine Receptor Blockade: A Comparative Guide to cis-(Z)-Flupentixol Dihydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-(Z)-Flupentixol Dihydrochloride's performance in dopamine (B1211576) receptor blockade against other common antagonists. The following sections detail its binding affinity, comparative efficacy, and the experimental protocols for validation, supported by experimental data.
Introduction to this compound
This compound is a potent typical antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action is the blockade of dopamine receptors in the brain. The pharmacological activity is attributed to the cis-(Z) isomer, which is a potent antagonist at both D1-like and D2-like dopamine receptors.[1][2][3] It displays high affinity for D1 and D2 receptors, with a reportedly similar affinity for both, and a lower affinity for D3 and D4 receptors.[1][3] This broad-spectrum dopamine receptor antagonism underlies its use in the management of schizophrenia and other psychotic disorders.
Comparative Analysis of Receptor Binding Affinities
The efficacy and side-effect profile of an antipsychotic agent are largely determined by its binding affinity (Ki) to various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This section compares the in vitro binding affinities of cis-(Z)-Flupentixol with other commonly used typical and atypical antipsychotics.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| cis-(Z)-Flupentixol | 3.5 | 0.35 | 1.75 | 66.3 | 87.5 | 102.2 |
| Haloperidol | 121.8 | 0.7 | 3.96 | 2.71 | 56.81 | 4801 |
| Clozapine | 266.3 | 157 | 269.1 | 26.4 | 5.35 | 9.44 |
| Risperidone (B510) | 243.53 | 3.57 | 2 | 4.66 | 0.17 | 12 |
| Olanzapine | 70.33 | 34.23 | 47 | 14.33 | 3.73 | 10.2 |
| Aripiprazole | 1173 | 1.64 | 5.35 | 514 | 8.7 | 22.4 |
| Data compiled from MedCrave online. Note: Different sources may report slightly different Ki values due to variations in experimental conditions. |
From the data, cis-(Z)-Flupentixol demonstrates high affinity for both D1 and D2 receptors, with a particularly potent blockade at the D2 receptor (Ki = 0.35 nM). Its affinity for D1 receptors is also notable (Ki = 3.5 nM), distinguishing it from many atypical antipsychotics that show a much higher selectivity for D2 over D1 receptors. When compared to the classic typical antipsychotic haloperidol, cis-(Z)-Flupentixol shows a stronger affinity for the D1 receptor. Its affinity for serotonin (B10506) receptors, such as 5-HT2A, is lower than that of many atypical antipsychotics like risperidone and clozapine.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Their activation triggers distinct downstream signaling cascades.
References
A Comparative In Vivo Analysis of cis-(Z)-Flupentixol Dihydrochloride and Risperidone
An objective guide for researchers and drug development professionals on the performance and underlying mechanisms of two distinct antipsychotic agents.
This guide provides a comprehensive in vivo comparison of cis-(Z)-Flupentixol Dihydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class, and Risperidone (B510), an atypical antipsychotic. The following sections detail their comparative efficacy in treating negative symptoms of schizophrenia, receptor binding profiles, pharmacokinetic parameters, and side-effect profiles, supported by experimental data from clinical and preclinical studies.
Efficacy in Schizophrenia with Predominantly Negative Symptoms
Multiple randomized, double-blind clinical trials have established that cis-(Z)-flupentixol is non-inferior to risperidone in the treatment of negative symptoms in patients with chronic schizophrenia.[1][2][3] One study involving 144 patients treated for up to 25 weeks with flexible doses of either flupentixol (4-12 mg/day) or risperidone (2-6 mg/day) found comparable improvements in negative symptoms.[1][2]
A key study provided specific data on the change in the Positive and Negative Syndrome Scale (PANSS) negative subscale scores over a 24-week period. The median PANSS negative score for the flupentixol group changed from 27.67 at baseline to 17.78, while the risperidone group's score changed from 27.65 to 18.09, showing no significant difference between the two treatments.[4]
While both drugs showed comparable efficacy for positive symptoms and general psychopathology, some studies indicated a trend favoring flupentixol for improving depressive symptoms.[2][3] Conversely, risperidone showed a trend towards better improvement of pre-existing parkinsonian symptoms.[3] In terms of cognitive symptoms, effect sizes were similar, with up to 0.74 for flupentixol and up to 0.80 for risperidone.[1][2]
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data comparing this compound and Risperidone.
Table 1: In Vitro Receptor Binding Affinity (Ki) in nM
| Receptor | This compound | Risperidone |
| Dopamine (B1211576) D2 | 0.38 | 3.13 |
| Serotonin (B10506) 5-HT2A | 7.0 | - |
Lower Ki value indicates higher binding affinity.
Table 2: In Vivo Receptor Occupancy (%) at Clinically Relevant Doses
| Receptor | cis-(Z)-Flupentixol (5.7 ± 1.4 mg/day) | Risperidone (3.6 ± 1.3 mg/day) |
| Dopamine D1 | 20 ± 5 | Not significantly different from zero |
| Dopamine D2 | 50 - 70 | - |
| Serotonin 5-HT2A | 20 ± 10 | - |
Table 3: Comparative Pharmacokinetic Parameters (Oral Administration)
| Parameter | This compound | Risperidone |
| Bioavailability | ~40%[5] | ~70% |
| Half-life | ~35 hours[6] | 3-20 hours (parent drug), 20-30 hours (active metabolite) |
| Time to Peak Plasma Concentration | 3-8 hours[6] | 1-2 hours |
Table 4: Adverse Events in a Comparative Clinical Trial
| Adverse Event | cis-(Z)-Flupentixol Group | Risperidone Group |
| Patients Reporting Adverse Events | 75%[2] | 56%[2] |
| Need for Antiparkinson Medication | 51%[4] | 30%[4] |
Signaling Pathways and Mechanisms of Action
Both cis-(Z)-Flupentixol and Risperidone exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. However, their broader receptor binding profiles contribute to differences in their therapeutic effects and side-effect profiles. Risperidone also exhibits potent antagonism at serotonin 5-HT2A receptors, a characteristic of atypical antipsychotics.
Experimental Protocols
Randomized Controlled Trial for Efficacy and Safety Assessment
A multicenter, randomized, double-blind study was conducted to compare the efficacy and safety of cis-(Z)-flupentixol and risperidone in patients with chronic schizophrenia and predominant negative symptoms.[1][2][7]
Inclusion Criteria: Patients diagnosed with chronic schizophrenia with predominant negative symptoms. Treatment: Flexible doses of either oral cis-(Z)-flupentixol (4-12 mg/day) or oral risperidone (2-6 mg/day). Primary Outcome Measures: Change from baseline in the PANSS negative subscale score. Secondary Outcome Measures: Changes in PANSS positive and general psychopathology scores, Montgomery-Åsberg Depression Rating Scale (MADRS), and Extrapyramidal Symptom Rating Scale (ESRS).
In Vitro Dopamine D2 Receptor Binding Assay
The binding affinity (Ki) of the compounds to the dopamine D2 receptor was determined using a radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing human dopamine D2 receptors are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound (cis-(Z)-flupentixol or risperidone).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
In Vivo Receptor Occupancy Measurement via Positron Emission Tomography (PET)
Receptor occupancy in the brain of schizophrenic patients treated with cis-(Z)-flupentixol or risperidone was measured using PET.
Protocol Outline:
-
Patient Selection: Patients on stable doses of either cis-(Z)-flupentixol or risperidone were recruited.
-
Radiotracer Injection: A specific radiotracer for the target receptor (e.g., [11C]-raclopride for D2 receptors, [11C]-SCH23390 for D1 receptors, or [11C]-N-methylspiperone for 5-HT2A receptors) is injected intravenously.
-
PET Scanning: Dynamic PET scans are acquired to measure the distribution and binding of the radiotracer in the brain.
-
Data Analysis: The binding potential of the radiotracer in specific brain regions is calculated. Receptor occupancy is determined by comparing the binding potential in treated patients to that of a group of healthy, unmedicated controls.
Subjective Quality of Life and Patient-Reported Outcomes
In a multicenter, double-blind trial, the subjective quality of life and attitude towards medication were assessed in patients with chronic schizophrenia receiving either flupentixol or risperidone.[7][9] Both treatment groups showed a significant improvement in subjective quality of life and a more positive attitude towards their medication.[7]
Interestingly, the flupentixol group reported significantly greater improvement in the "ability to cope with stress," "feel more relaxed," and the "ability to achieve something" compared to the risperidone group.[7][9] This suggests that despite a higher incidence of objective side effects requiring co-medication, patient-perceived quality of life can be comparable or even improved in specific domains with flupentixol.
Conclusion
The in vivo comparison of this compound and risperidone demonstrates that both are effective antipsychotic agents, with flupentixol showing non-inferiority to risperidone in managing the negative symptoms of schizophrenia. Key differences lie in their receptor binding profiles, pharmacokinetic properties, and side-effect profiles. While risperidone's atypical profile is associated with a lower burden of extrapyramidal symptoms, flupentixol may offer advantages in improving certain aspects of subjective well-being. This guide provides essential data to inform further research and clinical decision-making in the development and application of antipsychotic therapies.
References
- 1. Efficacy of flupentixol and risperidone in chronic schizophrenia with predominantly negative symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative effectiveness of flupenthixol and risperidone on negative symptoms of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Serum concentrations of cis(Z)-flupentixol and prolactin in chronic schizophrenic patients treated with flupentixol and cis(Z)-flupentixol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Flupenthixol versus risperidone: subjective quality of life as an important factor for compliance in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Flupenthixol versus Risperidone: Subjective Quality of Life as an Important Factor for Compliance in Chronic Schizophrenic Patients | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantification of cis-(Z)-Flupentixol in Biological Samples: 19F NMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in biological matrices is paramount in drug development, clinical trials, and therapeutic drug monitoring. cis-(Z)-Flupentixol, a potent antipsychotic agent, requires sensitive and reliable analytical methods to determine its concentration in biological samples such as plasma and serum. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of cis-(Z)-Flupentixol.
Quantitative Data Summary
The performance of each analytical method is summarized in the table below, offering a direct comparison of their key quantitative parameters.
| Analytical Method | Analyte | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery |
| 19F NMR | cis-(Z)-Flupentixol | Human Serum | 4.0 - 50.0 µg/mL[1] | - | 1.67 µg/mL[1] | - |
| HPLC-UV | Flupentixol | Pharmaceutical Formulations | 10 - 50 µg/mL[2] | - | - | 98.95 - 99.88%[2] |
| LC-MS/MS | Flupentixol | Human Plasma | 26.1 - 2090 pg/mL | 26.1 pg/mL | - | 60.9 - 75.1% |
| GC-MS | Flupentixol | Plasma | - | 0.5 ng/mL[3] | - | - |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
19F NMR Spectroscopy
Sample Preparation: A key advantage of 19F NMR is the minimal sample preparation required. For the analysis of cis-(Z)-Flupentixol in human serum, the following steps can be taken:
-
Thaw frozen serum samples at room temperature.
-
Centrifuge the serum sample to precipitate any solid debris.
-
Transfer a known volume of the supernatant to an NMR tube.
-
Add a known amount of an internal standard containing a fluorine atom that does not overlap with the analyte signal.
-
Add a deuterated solvent for locking the magnetic field.
Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition: Key parameters to optimize include the pulse angle, relaxation delay, number of scans, and spectral width to ensure accurate quantification.[4][5]
-
Quantification: The concentration of cis-(Z)-Flupentixol is determined by integrating the area of its characteristic 19F signal relative to the integral of the internal standard's 19F signal.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated plasma or serum sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
Instrumentation and Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for isocratic or gradient elution.[2]
-
Detection: The UV detector is set to the wavelength of maximum absorbance for Flupentixol (around 230 nm).
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a series of prepared standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a known volume of plasma or serum, add an internal standard.
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex the mixture to facilitate the transfer of the analyte into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Instrumentation and Analysis:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: Typically a mixture of acetonitrile or methanol with an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization may be required):
-
Sample extraction is performed using LLE or SPE as described for HPLC and LC-MS.
-
As Flupentixol is a relatively polar molecule, derivatization may be necessary to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique.
-
The derivatized extract is then concentrated and injected into the GC-MS system.
Instrumentation and Analysis:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.
-
Quantification: A calibration curve is prepared using standards that have undergone the same extraction and derivatization procedure.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the quantification of cis-(Z)-Flupentixol using 19F NMR and a comparison of the general workflows for the different analytical techniques.
Caption: Workflow for cis-(Z)-Flupentixol quantification by 19F NMR.
Caption: Comparison of analytical workflows.
Discussion
19F NMR Spectroscopy: This technique offers a significant advantage in terms of its simplicity and speed of sample preparation, as it often requires minimal to no extraction or derivatization steps.[5] The 19F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to good sensitivity. Furthermore, the absence of endogenous fluorine signals in biological samples results in a clean background, enhancing selectivity.[4] However, the sensitivity of 19F NMR is generally lower than that of mass spectrometry-based methods, which may be a limitation for quantifying low concentrations of cis-(Z)-Flupentixol. The linearity range reported in one study is in the µg/mL range, which may not be sufficient for all applications.[1]
HPLC-UV: This is a widely available and robust technique. The instrumentation is relatively inexpensive and easy to operate. However, its sensitivity and selectivity can be limited compared to mass spectrometric methods. Co-eluting endogenous compounds from the biological matrix can interfere with the analyte peak, potentially affecting the accuracy of quantification. Extensive sample clean-up is often necessary to mitigate these matrix effects.
LC-MS/MS: This is currently the gold standard for the quantification of drugs in biological fluids due to its exceptional sensitivity and selectivity. The ability to monitor specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard minimizes matrix interference and provides high confidence in the results. The reported LOQ in the pg/mL range demonstrates its suitability for pharmacokinetic studies where drug concentrations can be very low. The main drawbacks are the higher cost of instrumentation and the need for specialized expertise.
GC-MS: GC-MS can also be a sensitive and selective method for the quantification of cis-(Z)-Flupentixol. However, the requirement for the analyte to be volatile and thermally stable can be a limitation. For a compound like Flupentixol, derivatization is often necessary to improve its chromatographic properties, which adds an extra step to the sample preparation and can be a source of variability.
Conclusion
The choice of analytical method for the quantification of cis-(Z)-Flupentixol in biological samples depends on the specific requirements of the study.
-
19F NMR is a powerful tool for rapid analysis, especially at higher concentrations, and in situations where minimal sample handling is desirable. Its application is particularly advantageous in drug metabolism studies where the fluorine tag can be used to track the fate of the drug and its metabolites.
-
HPLC-UV is a cost-effective and reliable method suitable for routine analysis when high sensitivity is not a primary concern.
-
LC-MS/MS is the method of choice for applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in early drug development and clinical trials.
-
GC-MS offers an alternative to LC-based methods but may require additional sample preparation steps, including derivatization.
For researchers and drug development professionals, a thorough evaluation of the required sensitivity, selectivity, sample throughput, and available resources is crucial in selecting the most appropriate analytical technique for the quantification of cis-(Z)-Flupentixol.
References
- 1. A selective 19F nuclear magnetic resonance spectroscopic method for the assay of the neuroleptic drug cis(Z)-flupentixol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation for flupentixol dihydrochloride. [wisdomlib.org]
- 3. Comparative determination of flupentixol in plasma by gas chromatography and radioimmunoassay in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Receptor Cross-Reactivity Profile of cis-(Z)-Flupentixol Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the receptor binding profile of cis-(Z)-Flupentixol Dihydrochloride, offering a comparative look at its affinity for its primary dopamine (B1211576) and serotonin (B10506) targets versus other key receptor families. This document summarizes quantitative binding data, details experimental methodologies, and visualizes relevant signaling pathways to support informed research and development decisions.
Executive Summary
Cis-(Z)-Flupentixol is a potent antipsychotic agent, primarily recognized for its high affinity and antagonistic activity at dopamine D1 and D2 receptors.[1][2] Its therapeutic efficacy is largely attributed to the blockade of these receptors. However, a thorough understanding of its cross-reactivity with other receptors, such as serotonin, adrenergic, histamine (B1213489), and muscarinic receptors, is crucial for a complete pharmacological assessment and for anticipating potential off-target effects. This guide presents a detailed comparison of the binding affinities of this compound across these receptor families, supported by experimental data and protocols.
Comparative Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical measure of its potency and potential for interaction. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding affinity. The data presented in the table below has been compiled from various in vitro radioligand binding assays.
| Receptor Subtype | Alternative Name | Ki (nM) | Primary/Cross-Reactivity |
| Dopamine | |||
| Dopamine D1 | D1 | Not specified | Primary |
| Dopamine D2 | D2 | 0.38[2] | Primary |
| Serotonin | |||
| 5-HT2A | 7[2] | Primary | |
| Adrenergic | |||
| Alpha-1 | α1 | Binds[1] | Cross-Reactivity |
| Histamine | |||
| Histamine H1 | H1 | Potent inhibitor[3] | Cross-Reactivity |
| Muscarinic | |||
| Muscarinic Receptors | Cholinergic | Weak affinity[1] | Cross-Reactivity |
Note: "Not specified" indicates that while binding is established, a precise Ki value was not available in the reviewed literature. "Binds" and "Potent inhibitor" are qualitative descriptions from the literature where specific Ki values were not provided.
Experimental Protocols
The determination of binding affinities (Ki values) is predominantly achieved through radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[4]
General Radioligand Displacement Assay Protocol
A common method to determine the Ki of an unlabeled compound (like cis-(Z)-Flupentixol) is through a competitive displacement assay.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A specific high-affinity radioligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors).
-
The unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer. The incubation is carried out for a specific time at a defined temperature to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes containing the receptors and the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Signaling Pathway Diagrams
The functional consequences of receptor binding are dictated by the intracellular signaling pathways coupled to the receptor. Cis-(Z)-Flupentixol, as an antagonist, blocks the activation of these pathways by endogenous ligands.
Dopamine D1 and D2 Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity. D1-like receptors (D1 and D5) are coupled to Gs/olf proteins, which stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
Caption: Dopamine D1 and D2 receptor signaling pathways and the antagonistic action of cis-(Z)-Flupentixol.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is also a GPCR, primarily coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
Caption: Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of cis-(Z)-Flupentixol.
Conclusion
This compound is a potent antagonist of dopamine D1 and D2 receptors, with significant affinity for the serotonin 5-HT2A receptor as well. While it is reported to have weaker interactions with adrenergic and muscarinic receptors and is a potent inhibitor of histamine H1 receptors, a full quantitative comparison is limited by the availability of specific Ki values in the public domain for all receptor subtypes. The information provided in this guide serves as a valuable resource for understanding the primary and cross-reactivity profile of this compound, which is essential for both basic research and clinical development. Further detailed binding studies would be beneficial to fully elucidate its complete pharmacological profile.
References
Validating the PI3K Inhibitory Effect of cis-(Z)-Flupentixol Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitory effects of the antipsychotic agent cis-(Z)-Flupentixol Dihydrochloride against established PI3K inhibitors. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive evaluation for research and drug development purposes.
Comparative Analysis of PI3K Inhibitory Activity
Recent studies have identified cis-(Z)-Flupentixol, a thioxanthene (B1196266) derivative traditionally used in the management of psychiatric disorders, as a novel inhibitor of the PI3K signaling pathway.[1][2] Its potential as an anticancer agent has been explored, particularly in lung cancer models.[1][2] This guide compares its activity with well-characterized PI3K inhibitors, Buparlisib (BKM120) and Alpelisib (BYL719).
Quantitative Data Summary
The following table summarizes the comparative cytotoxic and pathway-specific inhibitory effects of this compound and other validated PI3K inhibitors on lung cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | Concentration/Result | Reference |
| cis-(Z)-Flupentixol | A549, H661 | MTT Assay | Cell Viability | Dose- and time-dependent decrease | [1][3] |
| cis-(Z)-Flupentixol | A549, H661 | Western Blot | p-AKT (S473 & T308) | Dose-dependent decrease (2.5-15 µM) | [3][4] |
| cis-(Z)-Flupentixol | A549, H661 | Western Blot | Bcl-2 | Dose-dependent decrease | [3][4] |
| Buparlisib (BKM120) | A549, H661 | Western Blot | p-AKT, Bcl-2 | Inhibitory effect observed | [3][4] |
| Alpelisib (BYL719) | A549, H661 | Western Blot | p-AKT, Bcl-2 | Inhibitory effect observed | [3][4] |
Note: A direct IC50 comparison from a single study is not available. The data indicates that flupentixol demonstrated stronger cytotoxicity at 24 hours in A549 and H661 cells compared to BYL719 and BKM120.[1][3] Furthermore, it more strongly inhibited the phosphorylation of AKT and the expression of Bcl-2.[2][3]
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H661)
-
96-well plates
-
Complete cell culture medium
-
This compound, Buparlisib, Alpelisib
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with serial dilutions of the inhibitors for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the inhibitory effect.[5]
Western Blotting for PI3K Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K signaling cascade, particularly the phosphorylation status of AKT.
Materials:
-
Cancer cell lines
-
6-well plates
-
PI3K inhibitors
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the inhibitors for a specified duration.[5][6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.[5]
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify band intensities to determine the relative levels of phosphorylated and total proteins, normalized to a loading control.[5]
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: PI3K/AKT signaling pathway and the inhibitory action of cis-(Z)-Flupentixol.
Caption: General workflow for validating the PI3K inhibitory effect of a compound.
Conclusion
The available evidence strongly suggests that this compound acts as a PI3K inhibitor, leading to decreased cell viability and apoptosis in cancer cell lines.[1][2] Its inhibitory effect on the phosphorylation of AKT, a key downstream effector of PI3K, has been demonstrated to be more potent than that of the established PI3K inhibitors BYL719 and BKM120 in the studied lung cancer models.[2][3] These findings warrant further investigation into the therapeutic potential of cis-(Z)-Flupentixol as a repurposed drug for cancer therapy, leveraging its well-established safety profile. The provided protocols and comparative data serve as a valuable resource for researchers aiming to validate and expand upon these findings.
References
- 1. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic agent flupentixol is a new PI3K inhibitor and potential anticancer drug for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Standards of cis-(Z)-Flupentixol Dihydrochloride
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and qualification of pharmaceutical compounds. This guide provides a comparative overview of commercially available analytical standards for cis-(Z)-Flupentixol Dihydrochloride (B599025), focusing on key quality attributes and the analytical methodologies used for their characterization.
Comparison of Supplier Specifications
cis-(Z)-Flupentixol Dihydrochloride is the therapeutically active isomer of Flupentixol, a thioxanthene (B1196266) derivative with antipsychotic properties. It functions as a potent antagonist of both D1 and D2 dopamine (B1211576) receptors.[1][2][3] The accuracy of research and quality control relies on well-characterized analytical standards. Below is a summary of specifications from various suppliers.
| Supplier | Product Code | Purity Specification | CAS Number | Molecular Formula | Molecular Weight |
| LGC Standards | TRC-F597980 | >95% (HPLC)[4] | 51529-01-2[4][5] | C23H27Cl2F3N2OS[4][5] | 507.44[4][5] |
| Simson Pharma | F600008 | Certificate of Analysis available[6] | 51529-01-2[6] | C23H25F3N2OS.2HCl[6] | 507.44[6] |
| Pharmaffiliates | PA 06 0371001 | N/A | 51529-01-2[7] | C23H27Cl2F3N2OS[7] | 507.44[7] |
| Sigma-Aldrich | N/A | ≥98% (HPLC)[8] | 51529-01-2 | N/A | N/A |
| Xcess Biosciences | N/A | ≥98%[2] | 51529-01-2[2] | C23H27Cl2F3N2OS[2] | 507.44[2] |
Experimental Protocols for Quality Assessment
The following are detailed methodologies for key experiments to assess the quality of this compound analytical standards.
Purity Determination and Isomer Separation by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a published procedure for the analysis of clopenthixol (B1202743) isomers, which is structurally related to flupentixol, and can be applied for the separation of cis-(Z)- and trans-(E)- isomers of flupentixol.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C8 column (150 x 4.6 mm I.D., 5 µm particle size).[9]
-
Mobile Phase: A mixture of 25 mM phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v), with the pH adjusted to 3.0.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.[9]
-
Sample Preparation: Dissolve an accurately weighed amount of the analytical standard in the mobile phase to a known concentration.
-
Procedure: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak, and the separation of isomers should be monitored.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹⁹F-NMR are powerful techniques for the structural confirmation of this compound and for quantifying the isomeric ratio.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H-NMR Analysis: The ratio of cis-(Z)- to trans-(E)- isomers can be determined by integrating the signals corresponding to the vinylic proton, which appears at different chemical shifts for the two isomers.[10]
-
¹⁹F-NMR Analysis: A selective ¹⁹F-NMR method can be used for the assay of flupentixol in biological matrices and can be adapted for the analysis of the analytical standard.[11] The trifluoromethyl group provides a distinct signal for quantification.
Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, coupled with an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Procedure: Introduce the sample into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the molecular weight of the protonated cis-(Z)-Flupentixol cation.
Visualizing Workflows and Pathways
To aid in understanding the analytical process and the compound's mechanism of action, the following diagrams are provided.
References
- 1. This compound | CAS#:51529-01-2 | Chemsrc [chemsrc.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | CAS No- 51529-01-2 | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 顺式-(Z)-氟噻唑 二盐酸盐 ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. A selective 19F nuclear magnetic resonance spectroscopic method for the assay of the neuroleptic drug cis(Z)-flupentixol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoisomeric Purity of cis-(Z)-Flupentixol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cis-(Z)-Flupentixol Dihydrochloride, focusing on the critical aspect of its stereoisomeric purity. As the pharmacologically active isomer, ensuring a high percentage of the cis-(Z) form is paramount for therapeutic efficacy and safety. This document details the experimental protocols for confirming stereoisomeric purity, presents comparative data against its inactive trans-(E) isomer and other antipsychotic alternatives, and illustrates the relevant biological pathways.
The Criticality of Stereoisomeric Purity in Flupentixol
Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, exists as two geometric isomers: cis-(Z)-Flupentixol and trans-(E)-Flupentixol. The antipsychotic activity is almost exclusively attributed to the cis-(Z) isomer, which acts as a potent antagonist at dopamine (B1211576) D1 and D2 receptors, as well as the serotonin (B10506) 5-HT2A receptor. The trans-(E) isomer is largely inactive. Therefore, the stereoisomeric purity of the drug substance is a critical quality attribute that directly impacts its therapeutic effect.
Experimental Protocols for Determining Stereoisomeric Purity
Accurate determination of the stereoisomeric purity of this compound is essential for quality control and research purposes. The following are key experimental methodologies.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. While the European Pharmacopoeia outlines a method, a specific, detailed protocol is crucial for reproducible results. The following is a representative method based on established principles for the separation of thioxanthene isomers.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, for example, n-hexane and isopropanol (B130326) in a ratio of 90:10 (v/v), with a small amount of an amine modifier like diethylamine (B46881) (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram. The retention times for the cis-(Z) and trans-(E) isomers will differ, allowing for their separation and quantification. The percentage purity is calculated based on the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for the structural elucidation and quantification of isomers. Both ¹H and ¹⁹F NMR can be effectively utilized.
Experimental Protocol (¹H NMR):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. The signals corresponding to the vinylic proton of the cis-(Z) and trans-(E) isomers will appear at distinct chemical shifts, allowing for their integration and the determination of their relative ratio.
Experimental Protocol (¹⁹F NMR):
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe.
-
Solvent: As with ¹H NMR.
-
Analysis: Acquire the ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group of the two isomers will give rise to separate signals, which can be integrated to determine the isomeric ratio.
Quantitative Data on Stereoisomeric Purity
The purity of commercially available this compound is typically high, often exceeding 98%. The primary impurity is the trans-(E) isomer.
| Analyte | Method | Typical Purity (%) | Key Impurity |
| This compound | Chiral HPLC | > 98% | trans-(E)-Flupentixol |
| This compound | ¹H NMR / ¹⁹F NMR | > 98% | trans-(E)-Flupentixol |
Experimental Workflow
The following diagram illustrates the workflow for confirming the stereoisomeric purity of this compound.
Caption: Workflow for Stereoisomeric Purity Confirmation.
Comparison with Alternative Antipsychotics
cis-(Z)-Flupentixol is a typical antipsychotic. Its performance can be compared with other typical and atypical antipsychotics.
Receptor Binding Affinity
The therapeutic and side-effect profiles of antipsychotics are largely determined by their binding affinities to various neurotransmitter receptors.
| Antipsychotic | Dopamine D₁ (Ki, nM) | Dopamine D₂ (Ki, nM) | Serotonin 5-HT₂A (Ki, nM) |
| cis-(Z)-Flupentixol | ~0.8 | 0.38[1][2] | 7[1][2] |
| Haloperidol (Typical) | ~20 | ~1.5 | ~50 |
| Risperidone (Atypical) | 240 | 3.2 | 0.2 |
| Olanzapine (Atypical) | 69 | ~11 | 4 |
Lower Ki values indicate higher binding affinity.
Clinical Efficacy and Side-Effect Profile
Clinical studies provide valuable insights into the comparative performance of these drugs.
| Drug | Efficacy on Positive Symptoms | Efficacy on Negative Symptoms | Extrapyramidal Symptoms (EPS) | Metabolic Side Effects |
| cis-(Z)-Flupentixol | High | Moderate | High | Low |
| Haloperidol | High | Low | Very High | Low |
| Risperidone | High | Moderate | Moderate (dose-dependent) | Moderate |
| Olanzapine | High | High | Low | High |
Signaling Pathways
cis-(Z)-Flupentixol exerts its therapeutic effects by antagonizing dopamine and serotonin receptors, thereby modulating downstream signaling cascades.
Dopamine D₁/D₂ Receptor Signaling Pathway
Antagonism of D₁ and D₂ receptors by cis-(Z)-Flupentixol in the mesolimbic and mesocortical pathways is central to its antipsychotic action.
Caption: Dopamine D₁/D₂ Receptor Signaling Antagonism.
Serotonin 5-HT₂A Receptor Signaling Pathway
Blockade of 5-HT₂A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy of some antipsychotics against negative symptoms and may mitigate some of the extrapyramidal side effects associated with potent D₂ receptor antagonism.
References
Safety Operating Guide
Navigating the Safe Disposal of cis-(Z)-Flupentixol Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cis-(Z)-Flupentixol Dihydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
Core Principles of Disposal
The disposal of this compound, an antipsychotic drug of the thioxanthene (B1196266) class, must adhere to national and local regulations. It is classified as harmful if swallowed, in contact with skin, or inhaled. Therefore, proper handling and disposal are paramount. The primary route for disposal is through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with other waste.[2]
Spill Management and Containment
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Regularly clean up waste and address any abnormal spills immediately.[3]
-
Avoid breathing in the dust and prevent contact with skin and eyes.[3]
-
Wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator.[3]
-
Use dry clean-up procedures to avoid generating dust. This can be done by vacuuming (with a HEPA-filtered, explosion-proof vacuum) or sweeping.[3]
-
Dampen the material with water to prevent it from becoming airborne before sweeping.[3]
-
Place the contained material into suitable, labeled containers for disposal.[3]
For Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert emergency responders, providing the location and nature of the hazard.[3]
-
Wear full-body protective clothing and a breathing apparatus.[3]
-
Prevent the spillage from entering drains or water courses.[3]
-
Contain the spill using inert materials like sand, earth, or vermiculite.[3]
-
Collect the recoverable product into labeled containers for recycling or disposal.[3]
-
Neutralize and decontaminate the residue, then collect the solid residues and seal them in labeled drums for disposal.[3]
-
Thoroughly wash the area, preventing runoff from entering drains.[3]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Quantitative Data and Experimental Protocols
Currently, publicly available safety data sheets and disposal guidelines do not specify quantitative thresholds (e.g., concentration limits) that would necessitate different disposal methods for this compound. The general guideline is to treat any amount as chemical waste requiring disposal through a licensed facility.
Similarly, detailed experimental protocols for the neutralization or degradation of this compound for disposal purposes are not provided in standard safety and handling documentation. The recommended procedure is containment and disposal via a certified waste management contractor who will likely use high-temperature incineration.[4]
General Pharmaceutical Waste Guidelines
It is important to understand the broader context of pharmaceutical waste management. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4]
-
Hazardous vs. Non-Hazardous: A percentage of pharmaceutical waste is classified as hazardous by the EPA based on its chemical properties.[4]
-
Containerization: Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[4]
-
Prohibition of Sewering: It is prohibited to dispose of hazardous waste pharmaceuticals down the sewer.[4]
-
Treatment: The EPA mandates that hazardous pharmaceutical waste be treated at a permitted facility, with incineration being the most common method.[4]
For unused medications in a non-laboratory setting, the FDA recommends using drug take-back programs as the primary method of disposal.[5][6] If a take-back program is not available, and the medication is not on the FDA's "flush list," it can be mixed with an undesirable substance (like coffee grounds or cat litter), sealed in a plastic bag, and placed in the household trash.[5][7] However, for laboratory quantities and settings, disposal as chemical waste is the appropriate procedure.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. fda.gov [fda.gov]
- 6. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 7. mypcnow.org [mypcnow.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
